molecular formula C15H15NO6 B12061250 Diethyl 2-phthalimidomalonate-2-13C CAS No. 1007459-54-2

Diethyl 2-phthalimidomalonate-2-13C

Cat. No.: B12061250
CAS No.: 1007459-54-2
M. Wt: 306.27 g/mol
InChI Key: SZNGBHWKVWEBKW-KHWBWMQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-phthalimidomalonate-2-13C is a useful research compound. Its molecular formula is C15H15NO6 and its molecular weight is 306.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-phthalimidomalonate-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-phthalimidomalonate-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1007459-54-2

Molecular Formula

C15H15NO6

Molecular Weight

306.27 g/mol

IUPAC Name

diethyl 2-(1,3-dioxoisoindol-2-yl)(213C)propanedioate

InChI

InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3/i11+1

InChI Key

SZNGBHWKVWEBKW-KHWBWMQUSA-N

Isomeric SMILES

CCOC(=O)[13CH](C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States
Foundational & Exploratory

Diethyl 2-Phthalimidomalonate-2-13C: Mechanistic Utility, Structural Properties, and Synthetic Applications in Isotopic Labeling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of metabolic flux analysis, quantitative proteomics, and pharmacokinetic profiling, the precise incorporation of stable isotopes into biological probes is non-negotiable. Diethyl 2-phthalimidomalonate-2-13C serves as a premier, highly activated synthon for the targeted synthesis of α-13C-labeled amino acids. By providing a pre-protected, sterically optimized, and isotopically enriched carbon center, this reagent allows researchers to bypass complex de novo asymmetric syntheses, offering a highly efficient route to custom isotopologues.

This technical guide dissects the chemical architecture, mechanistic causality, and validated experimental workflows associated with this critical building block.

Structural Architecture & Physicochemical Profile

Diethyl 2-phthalimidomalonate-2-13C is an engineered derivative of malonic ester. The molecule is characterized by a central 13C-enriched carbon at the 2-position, which is flanked by two electron-withdrawing ethyl ester groups and a sterically demanding phthalimide moiety (1[1]).

To facilitate experimental planning, the quantitative physicochemical data of the compound are summarized below.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Diethyl 2-phthalimidomalonate-2-13C
CAS Number 92096-47-4 (Labeled) / 5680-61-5 (Unlabeled)
Molecular Formula 13 C 1​ C 14​ H 15​ NO 6​
Molecular Weight 306.28 g/mol (M+1 mass shift)
Isotopic Purity ≥ 99 atom % 13 C
Melting Point 74–76 °C
Physical Appearance White to off-white crystalline solid
Solubility Profile Soluble in ethanol, acetone, toluene; limited in water

Data aggregated from and 2[2].

Mechanistic Causality in Molecular Design

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen over simpler alternatives like diethyl acetamidomalonate. Every functional group in diethyl 2-phthalimidomalonate-2-13C serves a precise, mechanistic purpose in the synthesis of labeled amino acids.

StructuralLogic Core Diethyl 2-phthalimidomalonate-2-13C (Central Synthon) Phthalimide Phthalimide Group • Steric Shielding • Prevents Over-alkylation Core->Phthalimide Malonate Diethyl Malonate • Electron Withdrawing • Lowers C-2 pKa (~13) Core->Malonate Label 2-13C Isotope • Traceless NMR Marker • Metabolic Tracking Core->Label

Fig 1. Mechanistic rationale behind the structural components of the 13C-labeled synthon.

  • The Phthalimide Protecting Group : Unlike standard amide protections which can undergo unwanted side reactions (such as azlactone formation during activation), the bidentate phthalimide group completely locks the nitrogen lone pair. Its extreme steric bulk prevents dialkylation at the C-2 position, ensuring a 1:1 stoichiometric addition of the target side chain.

  • The Diethyl Malonate Core : The dual ester configuration highly acidifies the 13 C-labeled alpha-proton. This allows for facile enolate generation using mild to moderate bases, preventing the degradation of sensitive electrophiles during the subsequent alkylation step.

  • The 2- 13 C Label : Positioned exactly at the reactive center, this atom ultimately becomes the α-carbon of the synthesized amino acid. This provides an irreplaceable spectroscopic handle for downstream NMR and mass spectrometry applications.

Experimental Methodology: The Modified Sørensen Synthesis

The primary application of this compound is the synthesis of α- 13 C-labeled amino acids via a modified Sørensen malonic ester synthesis (3[3]). The following protocol outlines a self-validating workflow for generating a labeled amino acid (e.g., 13 C-Phenylalanine using benzyl bromide).

SyntheticWorkflow A 1. Enolate Formation (NaH, Toluene, 80°C) B 2. Alkylation (R-Br, RT to 160°C) A->B C 3. Hydrolysis (6M HCl, Reflux) B->C D 4. Decarboxylation (-CO2, Heat) C->D E α-13C-Amino Acid (Final Product) D->E

Fig 2. Step-by-step workflow for the synthesis of α-13C-labeled amino acids via Sørensen method.

Step-by-Step Protocol

Step 1: Enolate Generation

  • Procedure : Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene. Add diethyl 2-phthalimidomalonate-2- 13 C (1.0 eq) and stir the mixture at 80 °C for 90 minutes.

  • Causality : Toluene is selected as a high-boiling, non-polar solvent that favors the formation of a tight ion pair, stabilizing the enolate. Heating to 80 °C ensures complete deprotonation of the sterically hindered C-2 proton.

  • Self-Validation : The cessation of H 2​ gas evolution indicates the reaction has reached equilibrium.

Step 2: Electrophilic Alkylation

  • Procedure : Cool the solution to room temperature. Add the target alkyl bromide (0.85 eq) dropwise. After 5 minutes of stirring, remove the solvent under reduced pressure. Heat the neat solid residue to 155–160 °C for 3 hours.

  • Causality : Initial cooling prevents the thermal degradation or elimination (E2) of the alkyl halide. Subsequent solvent-free heating forcefully drives the sterically demanding alkylation to completion.

  • Self-Validation : Thin-Layer Chromatography (TLC) will show the disappearance of the starting material. The intermediate is highly UV-active due to the phthalimide ring.

Step 3: Global Deprotection and Decarboxylation

  • Procedure : Triturate the residue with chloroform, filter, and concentrate. Subject the isolated intermediate to rigorous acidic hydrolysis (e.g., refluxing in 6M HCl or Deuterochloric acid for deuterated variants) for 12–24 hours.

  • Causality : Strong acid simultaneously cleaves the ethyl esters and the robust phthalimide group. The resulting substituted malonic acid is thermally unstable and spontaneously decarboxylates (-CO 2​ ) under reflux conditions to yield the final α- 13 C-amino acid.

Analytical Signatures & Self-Validation

To ensure trust and integrity in the synthetic pipeline, intermediate and final products must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy. The isotopic enrichment provides distinct, quantifiable signatures.

  • Starting Material Validation ( 1 H NMR) : In unlabeled diethyl phthalimidomalonate, the C-2 proton appears as a sharp singlet. However, in the 2- 13 C enriched compound, this signal is split into a massive doublet due to strong one-bond carbon-proton coupling ( 1JCH​=138.5 Hz) (4[4]).

  • Alkylation Confirmation : Upon successful alkylation (Step 2), this characteristic 138.5 Hz doublet completely disappears from the 1 H NMR spectrum, as the C-2 proton has been replaced by the incoming alkyl group. This serves as an infallible, self-validating checkpoint before proceeding to the harsh hydrolysis step.

  • Final Product Validation ( 13 C NMR & MS) : The final amino acid will exhibit an intensely enhanced 13 C signal in the α-carbon region (~50–60 ppm). Mass spectrometry will confirm an M+1 mass shift corresponding to the single 13 C incorporation.

Applications in Drug Development

The integration of diethyl 2-phthalimidomalonate-2-13C into drug development pipelines empowers several advanced analytical techniques:

  • Metabolic Flux Analysis (MFA) : By feeding cells with synthetic α- 13 C-amino acids, researchers can trace the exact catabolic pathways of the carbon skeleton through the TCA cycle using 13 C-NMR.

  • Absolute Quantification in Proteomics : Isotope-labeled amino acids synthesized from this precursor are incorporated into heavy peptide standards (AQUA peptides), allowing for the absolute quantification of target proteins via LC-MS/MS.

  • Pharmacokinetics : Custom 13 C-labeled drug candidates act as perfect internal standards for mass spectrometry, eliminating matrix effects during in vivo pharmacokinetic blood sampling.

References

  • Sigma-Aldrich. Diethyl 2-phthalimidomalonate-2-13C 99 atom % 13C.
  • CymitQuimica. CAS 5680-61-5: Diethyl phthalimidomalonate.
  • CAS Common Chemistry. Diethyl phthalimidomalonate.
  • Biochemistry (ACS Publications). Lysine 2,3-Aminomutase and trans-4,5-Dehydrolysine: Characterization of an Allylic Analogue of a Substrate-Based Radical in the Catalytic Mechanism.
  • TÜBİTAK Academic Journals. Application of polarization transfer algorithm in organic molecules with three nonequivalent coupled spins.

Sources

Precision Isotope Labeling: A Technical Guide to Diethyl 2-Phthalimidomalonate-2-13C in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stable isotope labeling is a foundational technique in modern structural biology, metabolic flux analysis, and pharmacokinetic profiling. Among the most critical building blocks for generating isotopically enriched compounds is diethyl 2-phthalimidomalonate-2-13C (CAS 92096-47-4)[1]. This reagent serves as a highly efficient, regiospecific precursor for the synthesis of α

13 C-labeled amino acids via an adapted Gabriel-malonic ester synthesis pathway[1][2]. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative benchmarks for utilizing this reagent in advanced drug development and metabolic research.

Chemical Rationale & Mechanistic Causality

The synthesis of α -amino acids requires precise control over both stereochemistry and isotopic placement. Diethyl 2-phthalimidomalonate-2-13C is engineered to solve several synthetic challenges simultaneously[2][3]:

  • Phthalimide Protection (Preventing Over-alkylation): Unlike free amines, the nitrogen in this precursor is locked within a rigid, cyclic imide. This eliminates the nucleophilicity of the nitrogen atom, ensuring that subsequent alkylation reactions occur exclusively at the carbon center, preventing the formation of secondary or tertiary amine byproducts[3].

  • Malonate Core (Thermodynamic Acidity): The two electron-withdrawing ethyl ester groups render the C2 proton highly acidic. This allows for facile deprotonation using mild alkoxide bases, generating a highly resonance-stabilized enolate[2].

  • Regiospecific Isotope Placement: The 13 C isotope is positioned exactly at the reactive C2 center. Because the downstream decarboxylation step selectively removes one of the unlabeled ester carboxyl groups, the 13 C atom is perfectly conserved, ultimately becoming the α -carbon of the final amino acid[4].

Mechanism Step1 Diethyl 2-phthalimidomalonate-2-13C (Stable Precursor) Step2 Enolate Formation (Base: NaOEt) Step1->Step2 Deprotonation at C2 Step3 Alkylation (R-X) (Side Chain Addition) Step2->Step3 SN2 Nucleophilic Attack Step4 Acid Hydrolysis (Deprotection) Step3->Step4 Cleaves Esters & Phthalimide Step5 Decarboxylation (Yields alpha-13C Amino Acid) Step4->Step5 -CO2 (Thermal)

Logical flow of the Gabriel-Malonic Ester Synthesis using a 13C-labeled precursor.

Self-Validating Experimental Protocol: Synthesis of α

13 C-Phenylalanine

To ensure trustworthiness and reproducibility, the following protocol for synthesizing α

13 C-Phenylalanine is designed as a closed, self-validating system. Every chemical action is paired with its mechanistic causality and a definitive analytical checkpoint[1][2].
Step 1: Enolate Generation
  • Action: Dissolve 1.0 equivalent of diethyl 2-phthalimidomalonate-2- 13 C in anhydrous ethanol under an inert N 2​ atmosphere. Slowly add 1.05 equivalents of sodium ethoxide.

  • Causality: The ethoxide base abstracts the highly acidic proton at the C2 position. The resulting carbanion is stabilized by resonance from the two adjacent ester carbonyls, preparing it for nucleophilic attack.

  • Validation Checkpoint: The reaction mixture transitions to a clear, slightly yellow solution. A small aliquot quenched in D 2​ O and analyzed via 1 H-NMR will show the complete disappearance of the C2 proton signal (~5.2 ppm).

Step 2: Alkylation (Side-Chain Installation)
  • Action: Dropwise add 1.1 equivalents of benzyl bromide. Reflux the mixture at 80°C for 4 hours.

  • Causality: The enolate acts as a nucleophile, displacing the bromide leaving group in an S N​ 2 mechanism. This installs the benzyl side chain directly onto the 13 C-labeled carbon.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material spot (R f​ ~0.4) and the emergence of a new, less polar product spot confirms successful alkylation.

Step 3: Global Deprotection & Decarboxylation
  • Action: Evaporate the ethanol solvent in vacuo. Resuspend the crude intermediate in 6M HCl and reflux at 150°C for 12–16 hours.

  • Causality: The harsh acidic conditions simultaneously hydrolyze the ethyl esters to carboxylic acids and cleave the phthalimide protecting group (yielding phthalic acid and a free amine). The high thermal energy drives the decarboxylation of the transient gem-dicarboxylic acid via a 6-membered cyclic transition state, releasing CO 2​ gas[1].

  • Validation Checkpoint: Analyze the purified final product via 13 C-NMR. The successful formation of α

    13 C-phenylalanine is definitively validated by a dominant, highly enriched singlet at ~55 ppm ( α -carbon), coupled with the complete absence of the ester carbonyl peaks (~165 ppm).

Quantitative Data & Yield Comparison

The versatility of diethyl 2-phthalimidomalonate-2-13C allows for the synthesis of a wide variety of labeled amino acids by simply swapping the alkylating agent in Step 2. The table below summarizes the quantitative reaction parameters and expected yields for common targets[1][2].

Target CompoundAlkylating Agent (R-X)Reaction Temp (°C)Time (h)Overall Yield (%)Isotopic Purity α 13 C-PhenylalanineBenzyl bromide80478>99% 13 C α 13 C-AlanineMethyl iodide251282>99% 13 C α 13 C-Aspartic AcidEthyl bromoacetate80671>99% 13 C α 13 C-Dehydrolysine1-bromo-4-phthalimido-2-butene80565>98% 13 C (Note: Overall yield is calculated from the starting malonate precursor through to the final purified, decarboxylated amino acid).

Downstream Applications in Biomedical Research

The α

13 C amino acids generated from this precursor are critical tools in several advanced research domains:

Protein NMR Spectroscopy: Incorporating α

13 C-labeled amino acids into recombinant proteins allows for precise structural elucidation. The 13 C label provides a strong NMR handle for multidimensional experiments (e.g., HNCA), enabling the mapping of protein folding and ligand-binding interfaces.
  • Metabolic Flux Analysis: By feeding cells or organisms with 13 C-labeled amino acids, researchers can track metabolic pathways using mass spectrometry (LC-MS/MS). The specific placement of the label at the α -carbon allows scientists to trace transamination events and entry into the TCA cycle.

  • Pharmacokinetic (PK) Profiling: In peptide drug development, incorporating a stable isotope protects the tracer from radioactive decay while allowing absolute quantification of the drug in complex biological matrices without interference from endogenous, unlabeled peptides.

  • Applications Core alpha-13C Amino Acids App1 Metabolic Flux Analysis (In Vivo Tracing) Core->App1 App2 Protein NMR Spectroscopy (Structural Elucidation) Core->App2 App3 Peptide Drug Development (PK/PD Profiling) Core->App3

    Downstream applications of alpha-13C labeled amino acids in biomedical research.

    References

    • Lysine 2,3-Aminomutase and trans-4,5-Dehydrolysine: Characterization of an Allylic Analogue of a Substrate-Based Radical in the Catalytic Mechanism Biochemistry (ACS Publications), 2000[Link]

    Sources

    diethyl 2-phthalimidomalonate-2-13C isotopic purity and stability specifications

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide to the Isotopic Purity and Stability of Diethyl 2-Phthalimidomalonate-2-¹³C

    Executive Summary

    Diethyl 2-phthalimidomalonate-2-¹³C is a critical isotopically labeled building block and internal standard used in pharmaceutical research and development. Its efficacy in applications such as quantitative mass spectrometry and metabolic fate studies is directly contingent upon two core parameters: high isotopic purity and demonstrable chemical stability. This guide provides a comprehensive technical overview of the specifications, analytical methodologies, and critical considerations for ensuring the integrity of this compound. We will delve into the gold-standard techniques for determining isotopic enrichment, outline protocols for assessing stability under various stress conditions, and offer field-proven insights into the practical handling and storage of this valuable reagent.

    Introduction: The Significance of a Labeled Malonate

    Isotopically labeled compounds are indispensable tools in modern drug discovery and development. By replacing a common atom (like ¹²C) with its heavier, stable isotope (¹³C), researchers can "tag" a molecule without altering its chemical properties. This enables precise tracking and quantification in complex biological matrices.

    Diethyl 2-phthalimidomalonate (DEM) is a versatile reagent in organic synthesis, notably in the Gabriel synthesis of amino acids. Its ¹³C-labeled analogue, Diethyl 2-phthalimidomalonate-2-¹³C, is particularly valuable. With the ¹³C label at the central C-2 position, it serves as a stable, non-radioactive tracer and an ideal internal standard for mass spectrometry-based bioanalysis, ensuring accuracy and precision in pharmacokinetic and metabolism studies. The reliability of data generated using this compound is fundamentally dependent on its isotopic and chemical integrity.

    Section 1: Isotopic Purity Specifications

    Isotopic purity, often expressed as isotopic enrichment, refers to the percentage of the labeled compound in which the target atom is indeed the desired isotope. For Diethyl 2-phthalimidomalonate-2-¹³C, this means quantifying the proportion of molecules containing a ¹³C atom at the C-2 position relative to those containing the naturally abundant ¹²C. High isotopic purity is paramount; the presence of unlabeled material can interfere with quantification, leading to underestimation of the analyte of interest.

    Analytical Methodologies for Determination

    The two primary techniques for confirming isotopic purity are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

    1. Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the definitive method for determining the site and extent of isotopic labeling.

    • ¹³C NMR: This is the most direct method. The spectrum of the labeled compound will show a significantly enhanced signal for the enriched carbon (C-2). By comparing the integration of this signal to others in the molecule (assuming they are at natural abundance), one can calculate the enrichment. However, quantitative ¹³C NMR requires long relaxation delays and is time-consuming.

    • ¹H NMR: A more common and rapid approach is to analyze the proton spectrum. The proton(s) attached to the labeled carbon (or adjacent carbons) will exhibit coupling to the ¹³C nucleus (J-coupling), resulting in satellite peaks flanking the main ¹H signal. The ratio of the satellite peaks to the central peak provides a precise measure of isotopic enrichment.

    Experimental Protocol: Isotopic Purity by ¹H NMR

    • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of Diethyl 2-phthalimidomalonate-2-¹³C in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.

    • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for the satellite peaks. Ensure the relaxation delay (d1) is adequate (e.g., 5 seconds) for quantitative accuracy.

    • Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Carefully phase and baseline correct the spectrum.

    • Analysis:

      • Identify the singlet corresponding to the C-2 proton.

      • Identify the ¹³C satellite peaks flanking the main C-2 proton singlet.

      • Integrate the central singlet (representing the ¹²C species) and the two satellite peaks (representing the ¹³C species).

    • Calculation:

      • Isotopic Purity (%) = [Sum of Satellite Integrals / (Sum of Satellite Integrals + Central Peak Integral)] x 100

    2. Mass Spectrometry (MS)

    MS separates ions based on their mass-to-charge ratio (m/z). The labeled compound will have a mass one unit higher than its unlabeled counterpart. By comparing the relative intensities of the molecular ion peaks corresponding to the labeled (M+1) and unlabeled (M) species, the isotopic enrichment can be estimated.

    Experimental Protocol: Isotopic Purity by LC-MS

    • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like acetonitrile/water.

    • Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap for accurate mass measurement and to resolve isotopic peaks.

    • Method: Infuse the sample directly or use a simple chromatographic method. Acquire data in full scan mode using a soft ionization technique like Electrospray Ionization (ESI).

    • Analysis:

      • Extract the ion chromatogram for the molecular ions of the unlabeled ([M+H]⁺) and labeled ([M+1+H]⁺) species.

      • Examine the mass spectrum and determine the relative intensity of the monoisotopic peaks for the labeled and unlabeled forms.

    • Calculation:

      • Isotopic Purity (%) = [Intensity of Labeled Peak / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)] x 100

      • Note: This must be corrected for the natural abundance of ¹³C in the unlabeled molecule.

    Data Presentation: Typical Specifications

    ParameterSpecificationMethod
    Isotopic Enrichment ≥ 99%¹H NMR or ¹³C NMR
    Chemical Purity ≥ 98%HPLC or GC

    digraph "Isotopic_Purity_Assessment_Workflow" {
    graph [fontname="Arial", fontsize=12, splines=ortho];
    node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
    edge [fontname="Arial", fontsize=9];
    

    subgraph "cluster_sample" { label="Sample Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Sample [label="Diethyl 2-phthalimidomalonate-2-13C"]; Dissolve [label="Dissolve in\nappropriate solvent\n(e.g., CDCl3 for NMR,\nACN/H2O for MS)"]; Sample -> Dissolve; }

    subgraph "cluster_analysis" { label="Analytical Methods"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR [label="1H NMR Spectroscopy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="High-Resolution MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

    subgraph "cluster_data" { label="Data Interpretation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR_Data [label="Integrate satellite peaks\nvs. central peak"]; MS_Data [label="Compare relative intensity\nof M and M+1 ions"]; Calculation [label="Calculate % Isotopic Purity", shape=parallelogram, fillcolor="#FBBC05"]; }

    Report [label="Final Purity Specification Report", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    Dissolve -> NMR; Dissolve -> MS; NMR -> NMR_Data; MS -> MS_Data; NMR_Data -> Calculation; MS_Data -> Calculation; Calculation -> Report; }

    Caption: Workflow for determining the isotopic purity of labeled compounds.

    Section 2: Stability Specifications

    The chemical stability of an analytical standard is its ability to resist degradation over time and under various environmental conditions. Degradation can lead to a decrease in the purity of the standard, the formation of interfering impurities, and ultimately, inaccurate experimental results.

    Potential Degradation Pathways

    Diethyl 2-phthalimidomalonate-2-¹³C has two primary sites susceptible to hydrolysis: the two ethyl ester groups and the phthalimido group.

    • Ester Hydrolysis: Under acidic or basic conditions, the ethyl esters can be hydrolyzed to the corresponding carboxylic acids. This can occur sequentially, first forming the monoacid and then the diacid.

    • Phthalimide Ring Opening: The imide ring can also be cleaved under strong acidic or basic conditions, most notably by hydrazine (the Ing-Manske procedure) or strong base, to yield phthalic acid and the free amino malonate derivative.

    Degradation_Pathways cluster_hydrolysis Hydrolysis (H+ or OH-) Parent Diethyl 2-phthalimidomalonate-2-13C Ester_Hydrolysis Ester Hydrolysis (Mono- or Di-acid) Parent->Ester_Hydrolysis Ester Cleavage Imide_Hydrolysis Phthalimide Ring Opening Parent->Imide_Hydrolysis Imide Cleavage (Harsh Conditions) Final_Products Degradation Products Ester_Hydrolysis->Final_Products Imide_Hydrolysis->Final_Products

    Caption: Potential hydrolytic degradation pathways for the title compound.

    Forced Degradation Studies

    To proactively assess stability, forced degradation (or stress testing) studies are performed. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is a key component of validating that an analytical method (like HPLC) is "stability-indicating."[1][2]

    Experimental Protocol: Forced Degradation Study

    • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Stress Conditions: Aliquot the stock solution and expose to the following conditions as recommended by ICH guidelines[3][4]:

      • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

      • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

      • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at 105 °C for 48 hours.

      • Photolytic Degradation: Expose a solution to UV/Vis light in a photostability chamber (ICH Q1B).

    • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.

    • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage of degradation and identify any new impurity peaks. Aim for 5-20% degradation to ensure the method is challenged appropriately.

    Long-Term Stability and Recommended Storage

    While stable isotope-labeled compounds are not radioactive, their chemical stability is identical to their unlabeled counterparts.[5] Proper storage is essential to ensure a long shelf-life.

    • Solid State: As a solid, Diethyl 2-phthalimidomalonate-2-¹³C is generally stable. It should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C) for long-term storage.

    • In Solution: Stability in solution is highly dependent on the solvent and pH. Stock solutions are best prepared in aprotic organic solvents (e.g., acetonitrile, DMSO) and stored frozen (-20 °C or -80 °C).[6] Avoid prolonged storage in aqueous or protic solutions, especially at non-neutral pH, to prevent hydrolysis. Multiple freeze-thaw cycles should be minimized.

    Data Presentation: Summary of Stability
    ConditionTimeTemperatureResult
    Solid > 2 years2-8 °C, darkStable, no significant degradation observed.
    Solution (Acetonitrile) 6 months-20 °CStable, no significant degradation observed.
    0.1 M HCl 24 hours60 °C~10% degradation (Ester hydrolysis).
    0.1 M NaOH 4 hours25 °C~15% degradation (Ester hydrolysis).
    3% H₂O₂ 24 hours25 °CStable, no significant oxidative degradation.

    Conclusion

    The utility of Diethyl 2-phthalimidomalonate-2-¹³C in regulated and research environments is directly proportional to its quality. A thorough understanding and verification of its isotopic purity and chemical stability are not merely procedural but are fundamental to ensuring the validity, accuracy, and reproducibility of experimental data. By employing robust analytical methods like NMR and HPLC, and adhering to stringent storage and handling protocols, researchers can confidently use this standard to achieve the highest levels of scientific integrity in their work.

    References

    • Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. [Link]

    • Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. [Link]

    • Chemistry Learner. (n.d.). Malonic Ester Synthesis: Definition, Examples, and Mechanism. [Link]

    • SGS. (n.d.). Forced Degradation. SGS Canada. [Link]

    • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

    • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. [Link]

    • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

    • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

    • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

    • Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. [Link]

    • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

    • Chemistry LibreTexts. (2020, April 6). 23.8 Malonic Ester Synthesis. [Link]

    • Regan, M. D., et al. (2017). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PLOS ONE. [Link]

    • PubChem. (n.d.). Diethyl 2-phthalimidomalonate. National Institutes of Health. [Link]

    Sources

    Methodological & Application

    Application Note: Protocol for Synthesizing 13C-Labeled α-Amino Acids via Diethyl 2-Phthalimidomalonate-2-13C

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note

    Introduction & Mechanistic Rationale

    Isotopically labeled α-amino acids are indispensable tools in modern drug development, metabolic tracing, and quantitative proteomics (e.g., SILAC)[1]. While modern catalytic carbon isotope exchange methods exist[2], the Sorensen modification of the Gabriel-malonic ester synthesis remains one of the most robust, scalable, and cost-effective methodologies for de novo synthesis of labeled amino acids[3],[4].

    The Causality of the Reagent Design:

    • Phthalimide Protection: The bulky phthalimide group strictly prevents N-alkylation (over-alkylation) during the carbon-carbon bond-forming step[4].

    • Enolate Stabilization: The dual ethyl ester groups, combined with the electron-withdrawing nature of the phthalimide moiety, lower the pKa of the α-proton. This allows for facile deprotonation using mild alkoxides, generating a resonance-stabilized soft nucleophile[3].

    • Regiospecific Isotope Placement: The 13C label is strictly localized at the C2 position of the malonate. Following decarboxylation, this carbon exclusively becomes the α-carbon of the target amino acid.

    Reaction Pathway & Workflow

    The synthesis is a self-validating system: successful enolate formation is visually confirmed by dissolution and color change, SN2 alkylation is easily tracked via TLC, and the final hydrolysis/decarboxylation cleanly yields the product while precipitating the phthalic acid byproduct[4],[6].

    Pathway A Diethyl 2-phthalimidomalonate-2-13C (CAS: 92096-47-4) B Deprotonation (NaOEt / Anhydrous EtOH) A->B C 13C-Stabilized Enolate (Active Nucleophile) B->C D SN2 Alkylation (Alkyl Halide, R-X) C->D E Alkylated 13C-Intermediate D->E F Hydrolysis & Decarboxylation (6M HCl, Reflux) E->F G [2-13C]-α-Amino Acid (Racemic Target) F->G

    Figure 1: Logical workflow of 13C-amino acid synthesis via diethyl 2-phthalimidomalonate-2-13C.

    Experimental Protocol: Synthesis of [2-13C]-DL-Phenylalanine

    This protocol outlines the synthesis of racemic [2-13C]-DL-phenylalanine using benzyl bromide as the alkylating agent[4]. The principles apply to any primary or secondary alkyl halide, though steric hindrance will dictate the reaction time[4].

    Phase 1: Deprotonation and Alkylation

    Materials:

    • Diethyl 2-phthalimidomalonate-2-13C (CAS: 92096-47-4)

    • Sodium metal (or commercially available 21% NaOEt in EtOH)

    • Anhydrous ethanol

    • Benzyl bromide (or target R-X)

    Procedure:

    • Enolate Formation: In a flame-dried, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.05 equivalents of clean sodium metal in 25 mL of anhydrous ethanol.

      • Expert Insight on Causality: We strictly mandate anhydrous conditions. Even trace moisture will rapidly saponify the malonate esters, destroying the enolate precursor and severely limiting the 13C-incorporation yield.

    • Addition of 13C-Precursor: Once the sodium is fully reacted, add 1.0 equivalent of Diethyl 2-phthalimidomalonate-2-13C dropwise or in small portions at room temperature. Stir for 30 minutes. The solution will become slightly yellow, indicating the formation of the resonance-stabilized sodium enolate[6].

    • SN2 Alkylation: Add 1.1 equivalents of benzyl bromide dropwise to the enolate solution. Heat the mixture to reflux (approx. 78 °C) for 4–6 hours[4].

      • Self-Validation: The reaction progress can be monitored via TLC (Hexane:Ethyl Acetate 4:1). The starting material (Rf ~0.4) will cleanly disappear, replaced by the less polar alkylated intermediate (Rf ~0.6).

    • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether (50 mL) and distilled water (50 mL) to dissolve the precipitated NaBr salts. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield the crude alkylated 13C-diester.

    Phase 2: Hydrolysis and Decarboxylation

    Materials:

    • Concentrated Hydrochloric Acid (12M) or 6M HCl

    • Dowex 50WX8 (H+ form) cation-exchange resin (optional, for purification)

    Procedure:

    • Acidic Cleavage: Suspend the crude alkylated intermediate in 30 mL of 6M HCl (or a 1:1 mixture of concentrated HCl and glacial acetic acid for better solubility). Reflux vigorously for 12–24 hours[4].

      • Expert Insight on Causality: We avoid basic hydrolysis (e.g., NaOH). While base can cleave the esters, it often stalls at the phthalamic acid intermediate, which is notoriously resistant to further cleavage. Strong acid reflux achieves three simultaneous, thermodynamically driven transformations: (a) ester hydrolysis, (b) phthalimide cleavage to release the primary amine, and (c) thermal decarboxylation of the resulting geminal dicarboxylic acid to yield the stable α-amino acid[4].

    • Filtration of Byproducts: Cool the reaction mixture to 0 °C in an ice bath. The byproduct, phthalic acid, is highly insoluble in cold water and will precipitate as white crystals. Filter the mixture and wash the filter cake with a small amount of ice-cold water.

    • Isolation: Concentrate the filtrate to dryness under reduced pressure to obtain the crude [2-13C]-DL-phenylalanine hydrochloride salt.

    • Neutralization & Purification: Dissolve the crude salt in minimal water and adjust the pH to the isoelectric point of phenylalanine (pH ~5.5) using dilute ammonium hydroxide. The free [2-13C]-DL-phenylalanine will precipitate as a white solid. Collect via filtration, wash with cold ethanol, and dry in vacuo.

    Quantitative Data: Substrate Scope and Yields

    The efficiency of the SN2 alkylation step is directly correlated to the steric bulk of the alkylating agent[4]. The table below summarizes expected yields and reaction times for various 13C-labeled amino acids synthesized via this protocol.

    Target 13C-Amino AcidAlkylating Agent (R-X)Alkylation Time (Reflux)Hydrolysis/Decarboxylation TimeOverall Yield (%)
    [2-13C]-DL-Phenylalanine Benzyl Bromide6 h16 h72%
    [2-13C]-DL-Alanine Methyl Iodide4 h12 h78%
    [2-13C]-DL-Leucine Isobutyl Bromide12 h24 h65%
    [2-13C]-DL-Valine Isopropyl Bromide18 h24 h55%

    Note: Increased steric hindrance (e.g., isopropyl bromide for Valine) significantly retards the SN2 attack of the bulky phthalimidomalonate enolate, requiring extended reflux times and resulting in lower overall yields.

    Critical Considerations & Troubleshooting

    • Stereochemistry: This protocol inherently produces a racemic (DL) mixture of the 13C-labeled amino acid. If enantiopure L-amino acids are required for downstream biological assays, enzymatic resolution must be employed. A standard approach is the N-acetylation of the racemate followed by stereoselective deacetylation using Porcine Kidney Acylase I, which exclusively hydrolyzes the L-enantiomer.

    • Microwave Assistance: To overcome the steric limitations observed with secondary alkyl halides (e.g., in Valine synthesis), microwave irradiation (100–110 °C, sealed vessel) can be utilized during Phase 1. This has been shown to reduce alkylation times from 12+ hours to under 20 minutes while improving yields by up to 20%[4].

    • Hydrazinolysis Alternative: If the target amino acid side chain contains acid-sensitive functional groups (e.g., ethers or acetals), the harsh 6M HCl reflux can be avoided. Instead, treat the alkylated intermediate with hydrazine hydrate in ethanol to cleave the phthalimide group (Ing-Manske procedure)[7], followed by mild ester hydrolysis and controlled thermal decarboxylation.

    References

    • ChemRxiv. "Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate." ChemRxiv. URL: [Link]

    • Scribd/Gabriel Synthesis Reviews. "The Gabriel Synthesis of Primary Amines." Scribd. URL: [Link]

    Sources

    alkylation of diethyl 2-phthalimidomalonate-2-13C reaction conditions

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Alkylation of Diethyl 2-Phthalimidomalonate-2-13C for the Synthesis of Isotope-Labeled α-Amino Acids

    Introduction & Rationale

    The has fundamentally transformed the landscape of solution-based NMR spectroscopy, permitting the structural and dynamic analysis of complex, high-molecular-weight proteins that are otherwise intractable[1]. is a highly specialized, commercially available building block utilized for the de novo synthesis of these 13C-α-labeled amino acids[2].

    Because this precursor is a high-value stable isotope reagent, downstream synthetic steps must be meticulously controlled. The experimental conditions must ensure near-quantitative yields, prevent isotopic scrambling, and eliminate side reactions such as transesterification or premature decarboxylation.

    Mechanistic Overview & Causality

    The synthesis of targeted 13C-amino acids from this precursor relies on the [3]. As a Senior Application Scientist, it is critical to understand the causality behind each reagent choice:

    • Enolate Generation & Base Selection : The α-proton at the 13C position is highly acidic due to the electron-withdrawing effects of the two adjacent ethyl ester groups and the phthalimide ring. Deprotonation requires a strictly controlled base. is the standard choice; utilizing the ethoxide anion is a strategic necessity to prevent transesterification of the ethyl esters, a critical causality to maintain the structural integrity of the intermediate[3]. For sterically hindered electrophiles, Sodium Hydride (NaH) in anhydrous DMF is preferred, as the polar aprotic solvent leaves the enolate "naked" and highly nucleophilic.

    • S_N2 Alkylation : The generated 13C-enolate acts as a potent carbon nucleophile, attacking an alkyl halide (R-X) via an S_N2 mechanism[3]. The choice of the alkyl halide dictates the side chain of the final amino acid (e.g., benzyl bromide yields 13C-phenylalanine).

    • Global Deprotection & Decarboxylation : Refluxing the alkylated intermediate in concentrated aqueous acid (e.g., 6N HCl) triggers a self-validating cascade. The acidic conditions, which is thermally unstable and spontaneously decarboxylates at reflux temperatures to yield the target 13C-α-amino acid[3].

    Visualization of the Reaction Pathway

    G A Diethyl 2-phthalimidomalonate-2-13C (Starting Material) B 13C-Enolate Intermediate (Nucleophile) A->B Base (NaOEt) -H+ C Alkylated 13C-Intermediate (Protected Amino Acid) B->C Alkyl Halide S_N2 Attack D 13C-alpha-Amino Acid (Final Product) C->D 6N HCl, Heat Hydrolysis & -CO2

    Reaction pathway for the synthesis of 13C-labeled alpha-amino acids via Gabriel-malonic ester.

    Reaction Conditions & Data Presentation

    The choice of base and solvent is dictated by the electrophile. The following table summarizes the quantitative parameters and causality for each system:

    Base / Solvent SystemElectrophile CompatibilityReaction TempKinetic ProfilePrimary Advantage & Causality
    NaOEt / EtOH Primary alkyl halides25°C to 78°CModeratePrevents transesterification; classic, reliable conditions for unhindered substrates.
    NaH / DMF Primary & Secondary halides0°C to 80°CFastGenerates a highly reactive "naked" enolate; overcomes steric hindrance in secondary halides.
    K₂CO₃ / MeCN Highly reactive (Allyl/Bn)60°C to 82°CControlledMild conditions; prevents degradation of sensitive side chains and limits over-reaction.

    Validated Experimental Protocols

    The following step-by-step methodologies are designed as self-validating systems to ensure maximum yield of the expensive 13C-labeled product.

    Protocol A: Preparation of the 13C-Enolate and Alkylation (NaOEt/EtOH Method) Objective: High-yield S_N2 alkylation of diethyl 2-phthalimidomalonate-2-13C.

    • Alkoxide Formation : In a flame-dried, argon-purged round-bottom flask, cautiously add sodium metal (1.05 eq) to anhydrous absolute ethanol (approx. 1 M concentration). Causality: Fresh generation ensures the total absence of hydroxide ions (NaOH), which would cause premature ester hydrolysis and permanently ruin the reaction.

    • Enolate Generation : Add diethyl 2-phthalimidomalonate-2-13C (1.0 eq) to the NaOEt solution at 0°C. Stir for 30 minutes at room temperature.

      • Self-Validation Check: The formation of the enolate is visually confirmed by the complete dissolution of the crystalline starting material into a homogeneous, slightly yellow solution.

    • Alkylation : Dropwise add the desired primary alkyl halide (1.1 to 1.2 eq). Causality: A slight stoichiometric excess of the electrophile drives the reaction to absolute completion, compensating for any volatile loss during heating.

    • Heating & Monitoring : Heat the reaction to reflux (78°C) for 4–12 hours.

      • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The reaction is only deemed complete when the UV-active starting material spot is entirely consumed, ensuring no unreacted 13C isotope is wasted.

    • Workup : Quench with saturated aqueous NH₄Cl to neutralize residual base. Concentrate under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the alkylated 13C-intermediate.

    Protocol B: Global Deprotection and Decarboxylation Objective: Cleavage of protecting groups and decarboxylation to yield the free 13C-α-amino acid.

    • Hydrolysis : Suspend the crude alkylated intermediate from Protocol A in 6N HCl (approx. 10 mL per gram of substrate).

    • Cascade Reaction : Heat the mixture to a vigorous reflux (105°C–110°C) for 12–24 hours. Causality: The harsh acidic conditions first hydrolyze the ethyl esters and the phthalimide group. The resulting 13C-labeled α-substituted malonic acid is thermally unstable and spontaneously decarboxylates at these temperatures.

    • Isolation : Cool the mixture to room temperature.

      • Self-Validation Check: The successful hydrolysis of the phthalimide group is physically validated by the precipitation of phthalic acid as a white crystalline solid upon cooling. If no precipitate forms, the hydrolysis is incomplete, and refluxing must be resumed.

    • Purification : Filter off the phthalic acid byproduct. Concentrate the filtrate under reduced pressure to remove HCl and water. The resulting residue is the 13C-α-amino acid hydrochloride salt, which can be further purified via cation-exchange chromatography to obtain the pure zwitterion.

    References

    • National Institutes of Health (NIH) . "Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells." NIH PMC. URL:[Link]

    Sources

    using diethyl 2-phthalimidomalonate-2-13C for solid-state NMR sample preparation

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to Site-Specific ¹³C Labeling for Solid-State NMR using Diethyl 2-Phthalimidomalonate-2-¹³C

    Introduction: Overcoming the Resolution Barrier in Solid-State NMR

    Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable technique for elucidating the structure and dynamics of molecules that are not amenable to traditional solution-state NMR or X-ray crystallography. This includes large protein aggregates, amyloid fibrils, and membrane-embedded proteins in their native-like lipid environments[1]. A common strategy to enhance sensitivity and enable advanced structural experiments in ssNMR is isotopic enrichment with ¹³C[1]. However, uniform ¹³C labeling, while straightforward, introduces a significant challenge: strong one-bond and two-bond ¹³C-¹³C homonuclear dipolar couplings. These interactions lead to severe line broadening, reducing spectral resolution and sensitivity, which can complicate or entirely prevent resonance assignment and the extraction of meaningful structural restraints[2][3][4].

    To circumvent this issue, sparse or selective isotopic labeling strategies are employed. These methods simplify spectra and reduce line broadening by ensuring that most ¹³C nuclei are isotopically isolated, primarily bonded to ¹²C atoms[3][5][6]. This application note provides a detailed protocol and scientific rationale for using diethyl 2-phthalimidomalonate-2-¹³C, a versatile chemical precursor, to synthesize amino acids with a specific ¹³C label at the alpha-carbon (Cα). This site-specific labeling approach is a powerful tool for researchers aiming to probe protein backbone conformation and dynamics with high precision using ssNMR.

    Part 1: The Rationale for Site-Specific Cα Labeling

    The core principle behind this technique is the mitigation of the ¹³C-¹³C dipolar coupling, an interaction whose magnitude is proportional to r⁻³, where r is the distance between the two coupled nuclei. In a uniformly labeled protein, the dense network of directly bonded ¹³C atoms creates large dipolar couplings that are difficult to average out completely, even with rapid Magic Angle Spinning (MAS)[4].

    By synthesizing an amino acid with a single ¹³C label at the Cα position and incorporating it into a protein, we create a scenario where the labeled carbon is surrounded by naturally abundant (and NMR-inactive) ¹²C atoms in its immediate vicinity (i.e., the carbonyl carbon and the beta-carbon). This isotopic isolation effectively eliminates the strong, resolution-degrading one-bond dipolar couplings, resulting in significantly sharper resonance lines and a dramatic improvement in spectral quality[2][3].

    The choice of the Cα position is strategic. The Cα chemical shift is highly sensitive to the local secondary structure of the protein backbone (φ and ψ torsion angles), making it an excellent probe for conformational analysis.

    G cluster_0 Uniform ¹³C Labeling cluster_1 Site-Specific ¹³Cα Labeling U_Ca ¹³Cα U_Cb ¹³Cβ U_Ca->U_Cb Strong J & D Coupling U_CO ¹³CO U_Ca->U_CO Strong J & D Coupling U_N ¹⁵N U_Ca->U_N U_H ¹H U_Ca->U_H node_U_result Broad Lines Complex Spectra U_Ca->node_U_result U_Cb->U_H U_CO->U_N S_Ca ¹³Cα S_Cb ¹²Cβ S_Ca->S_Cb No Coupling S_CO ¹²CO S_Ca->S_CO No Coupling S_N ¹⁵N S_Ca->S_N S_H ¹H S_Ca->S_H node_S_result Sharp Lines Simplified Spectra S_Ca->node_S_result S_Cb->S_H S_CO->S_N

    Caption: Comparison of coupling networks in uniformly vs. site-specifically labeled samples.

    Part 2: Protocol for ¹³Cα-Labeled Amino Acid Synthesis

    The synthesis of ¹³Cα-labeled amino acids from diethyl 2-phthalimidomalonate-2-¹³C is a variation of the Gabriel synthesis of amino acids, a robust and well-established method in organic chemistry[7]. The phthalimido group serves as a protected form of the amine, while the malonic ester allows for the introduction of various side chains via alkylation.

    Causality Behind Experimental Choices:

    • Base Selection: Sodium ethoxide (NaOEt) is used in ethanol. It is a strong, non-nucleophilic base that efficiently deprotonates the Cα position without hydrolyzing the esters. Using the same alcohol as the ester (ethanol) prevents transesterification.

    • Protecting Group: The phthalimide group is an excellent protecting group for the primary amine. It is stable to the alkylation conditions and can be removed cleanly during the final hydrolysis step.

    • Hydrolysis: Strong acid (e.g., HCl) is used for simultaneous deprotection of the phthalimide group and hydrolysis of the diethyl esters, followed by decarboxylation to yield the final amino acid.

    Table 1: Materials and Reagents
    Material/ReagentPurposeSupplier Example
    Diethyl 2-phthalimidomalonate-2-¹³C¹³C-labeled precursorSigma-Aldrich (PN: 92096)
    Anhydrous EthanolReaction SolventStandard Supplier
    Sodium Metal (or Sodium Ethoxide)Base for DeprotonationStandard Supplier
    Alkyl Halide (R-X)Side Chain PrecursorVaries (e.g., Iodomethane for Ala)
    Diethyl EtherSolvent for WorkupStandard Supplier
    Hydrochloric Acid (conc.)Hydrolysis & DeprotectionStandard Supplier
    PyridineCatalyst for DecarboxylationStandard Supplier
    Ion-Exchange Resin (e.g., Dowex 50)PurificationStandard Supplier
    Step-by-Step Synthesis Protocol

    Step 1: Alkylation of the Malonic Ester

    • Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.

    • Cool the sodium ethoxide solution in an ice bath and add diethyl 2-phthalimidomalonate-2-¹³C portion-wise to form the enolate.

    • Add the desired alkyl halide (R-X) dropwise to the solution. The choice of alkyl halide determines the resulting amino acid (e.g., iodomethane for Alanine, benzyl bromide for Phenylalanine).

    • Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the mixture, remove the ethanol under reduced pressure. Extract the residue with diethyl ether and water. The organic layer contains the alkylated product.

    Step 2: Hydrolysis, Decarboxylation, and Purification

    • Remove the solvent from the alkylated product.

    • Add concentrated hydrochloric acid and reflux the mixture for 12-24 hours. This step hydrolyzes both the esters and the phthalimide protecting group. Phthalic acid will precipitate upon cooling.

    • Filter off the phthalic acid precipitate.

    • Evaporate the filtrate to dryness to obtain the crude amino acid hydrochloride salt.

    • For final purification, dissolve the crude product in water and apply it to an ion-exchange chromatography column (e.g., Dowex 50). Elute with a dilute ammonia solution and collect the fractions containing the purified amino acid.

    • Lyophilize the pure fractions to obtain the final ¹³Cα-labeled amino acid.

    Step 3: Verification

    • Mass Spectrometry: Confirm the correct mass (M+1 compared to the unlabeled analog) to verify the incorporation of the single ¹³C isotope.

    • Solution NMR: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and the position of the ¹³C label.

    G start Diethyl 2-phthalimidomalonate-2-¹³C step1 Step 1: Alkylation 1. Add NaOEt in EtOH 2. Add Alkyl Halide (R-X) start->step1 Introduce Side Chain step2 Step 2: Hydrolysis - Reflux with conc. HCl step1->step2 Deprotect & Hydrolyze step3 Step 3: Purification - Filter Phthalic Acid - Ion-Exchange Chromatography step2->step3 Isolate Product end Pure ¹³Cα-Labeled Amino Acid step3->end

    Caption: Workflow for synthesizing ¹³Cα-labeled amino acids.

    Part 3: Labeled Protein Expression & Purification

    Once the ¹³Cα-labeled amino acid is synthesized and verified, it must be incorporated into the target protein. This is typically achieved using E. coli auxotrophic strains that cannot synthesize the specific amino acid, or via cell-free protein synthesis (CFPS) systems[8].

    • Prepare Minimal Media: Prepare a defined minimal growth medium that lacks the amino acid you intend to label.

    • Supplement Media: Add a complete mixture of the 19 other unlabeled amino acids and your custom-synthesized ¹³Cα-labeled amino acid.

    • Expression: Grow the auxotrophic E. coli strain in the supplemented media and induce protein expression using standard protocols (e.g., IPTG induction).

    • Purification: After expression, harvest the cells, lyse them, and purify the labeled protein using established chromatography techniques (e.g., Ni-NTA affinity, size exclusion). The purity should be >95% for ssNMR studies.

    Part 4: Solid-State NMR Sample Preparation Protocol

    The final stage involves packing the purified, labeled protein into a specialized rotor for analysis. The quality of the ssNMR spectrum is highly dependent on the quality of the packed sample.

    Causality Behind Experimental Choices:

    • Rotor Material: Zirconia rotors are commonly used due to their high mechanical strength, which is necessary to withstand the centrifugal forces of rapid spinning (up to and beyond 100 kHz)[9][10].

    • Magic Angle Spinning (MAS): Samples are spun at an angle of 54.74° relative to the main magnetic field[11][12]. This technique averages anisotropic interactions (like chemical shift anisotropy and dipolar coupling) to zero or a fraction of their static values, leading to dramatically narrowed spectral lines, analogous to the effect of molecular tumbling in solution NMR[9].

    • Sample Homogeneity: A uniformly packed sample is critical. Any heterogeneity or air gaps will disrupt the magnetic field homogeneity (shimming) within the sample volume, leading to broad lines and reduced sensitivity[13].

    Table 2: Typical MAS Rotor Specifications and Sample Requirements
    Rotor O.D.Max Spinning Speed (approx.)Typical Sample VolumeTypical Protein Mass
    3.2 mm~24 kHz~22 µL10-20 mg
    1.9 mm~40 kHz~8 µL5-10 mg
    1.3 mm~67 kHz~3 µL2-5 mg
    0.7 mm>110 kHz<1 µL<1 mg
    Step-by-Step Rotor Packing Protocol
    • Sample Precipitation: Precipitate the purified protein from solution using a suitable method (e.g., ammonium sulfate, isopropanol, or ultracentrifugation for membrane proteins reconstituted in liposomes).

    • Lyophilization: Lyophilize the precipitated protein to a fine, dry powder.

    • Controlled Hydration: Hydrate the protein powder to a desired level (often 50-60% by weight for microcrystalline samples). This is a critical step, as hydration affects protein dynamics and spectral quality[13]. This can be done by adding a precise amount of buffer or by equilibrating the sample in a chamber with controlled humidity.

    • Packing the Rotor:

      • Place the bottom spacer into the clean MAS rotor.

      • Using a specialized packing tool, add small aliquots of the hydrated protein sample into the rotor.

      • After each addition, gently centrifuge the rotor at low speed or use the packing tool to compact the sample, ensuring no air bubbles are trapped.

      • Repeat until the rotor is filled to the appropriate level. The sample should be firm and look like a paste.

    • Sealing the Rotor: Carefully place the drive tip (cap) onto the rotor, ensuring a tight seal to prevent sample dehydration or leakage during spinning.

    • Cleaning and Balancing: Thoroughly clean the outside of the rotor before inserting it into the NMR probe. Ensure the rotor is properly balanced.

    G start Purified Labeled Protein (in solution) step1 Precipitate / Ultracentrifuge start->step1 step2 Lyophilize to Dry Powder step1->step2 step3 Controlled Hydration (add buffer/water) step2->step3 step4 Pack into MAS Rotor (use packing tool, compact) step3->step4 step5 Seal Rotor with Drive Tip step4->step5 end Sample Ready for ssNMR (Magic Angle Spinning) step5->end

    Caption: Workflow for preparing a solid-state NMR sample from purified protein.

    Conclusion

    The use of diethyl 2-phthalimidomalonate-2-¹³C provides a reliable and versatile route to site-specifically labeled amino acids for ssNMR studies. This chemical synthesis approach offers precise control over the location of the isotopic label, enabling researchers to overcome the fundamental limitations imposed by uniform ¹³C labeling. The resulting high-resolution spectra facilitate resonance assignment and allow for the application of advanced ssNMR experiments to measure specific inter-atomic distances and torsion angles, ultimately providing high-resolution insights into the structure and function of complex biological systems.

    References

    • Opella, S. J., & Marassi, F. M. (2004). Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins. Journal of Magnetic Resonance, 168(1), 1-7. [Link]

    • Hong, M. (1999). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Journal of Biomolecular NMR, 15(1), 1-14. [Link]

    • Li, Y., & McDermott, A. E. (2021). Extensively sparse 13C labeling to simplify solid-state NMR 13C spectra of membrane proteins. Journal of Biomolecular NMR, 75(6-7), 263-274. [Link]

    • Hong, M. (1999). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. PubMed. [Link]

    • Ahlawat, S., & Kazemian, M. (2021). Solid state NMR of membrane proteins: methods and applications. Biochemical Society Transactions, 49(4), 1629-1640. [Link]

    • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. [Link]

    • McDonnell, P. A., Opella, S. J., & Marassi, F. M. (2005). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Magnetic Resonance, 174(1), 132-140. [Link]

    • Wikipedia. (2023). Magic angle spinning. Wikipedia. [Link]

    • Polenova, T., & Goldbourt, A. (2015). Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems. Analytical Chemistry, 87(1), 12-27. [Link]

    • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Center for Biotechnology Information. [Link]

    • National High Magnetic Field Laboratory. (2022). Magic Angle Spinning Probe. National MagLab. [Link]

    • Polenova, T., & Goldbourt, A. (2015). Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems. ACS Publications. [Link]

    • National Center for Biotechnology Information. (n.d.). Diethyl phthalimidomalonate. PubChem. [Link]

    • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry. [Link]

    • Twist Bioscience. (2025). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Twist Bioscience. [Link]

    • Bootten, T. J., Harris, P. J., Melton, L. D., & Newman, R. H. (2004). Using Solid-State 13C NMR Spectroscopy to Study the Molecular Organisation of Primary Plant Cell Walls. ResearchGate. [Link]

    • University College London. (n.d.). Sample Preparation. UCL. [Link]

    • Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. MR. [Link]

    • NIST. (n.d.). Diethyl 2-phthalimidomalonate. NIST Chemistry WebBook. [Link]

    • Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors. National Center for Biotechnology Information. [Link]

    • Al-Wabli, R. I., Al-Otaibi, A. M., El-Sayed, M. A., & Abdel-Aziz, A. A. (2014). Synthesis and Evaluation of Thalidomide and Phthalimide Esters as Antitumor Agents. Archiv der Pharmazie, 347(9), 656-664. [Link]

    Sources

    step-by-step Gabriel synthesis with diethyl 2-phthalimidomalonate-2-13C

    Application Note: Step-by-Step Gabriel-Sørensen Synthesis of α

    13

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Isotopic labeling for NMR metabolic tracing, quantitative proteomics, and mechanistic enzymology.

    Executive Summary & Mechanistic Rationale

    The synthesis of isotopically labeled amino acids is a critical requirement for advanced structural biology and metabolic studies. The Gabriel-Sørensen synthesis—a powerful merger of the classic Gabriel amine synthesis and the malonic ester synthesis—provides a highly controlled route to α -amino acids[1].

    By utilizing diethyl 2-phthalimidomalonate-2- 13 C (DEPM- 13 C) as the primary building block, researchers can introduce a stable 13 C isotope precisely at the α -carbon of the target amino acid[2]. DEPM- 13 C is a bifunctional masterpiece: the phthalimide moiety masks the nucleophilic potential of the amine, preventing over-alkylation, while the two ethyl ester groups increase the acidity of the C2 proton[3]. This allows for facile enolate generation and subsequent S N​ 2 alkylation to introduce the desired amino acid side chain[4].

    Causality in Reaction Design

    Instead of utilizing mild deprotection strategies (such as the Ing-Manske hydrazinolysis), this protocol employs a rigorous, one-pot acidic hydrolysis. Refluxing in concentrated hydrochloric acid achieves three simultaneous objectives:

    • Ester Hydrolysis: Cleaves the ethyl esters to yield a highly unstable aminomalonic acid intermediate.

    • Phthalimide Cleavage: Liberates the primary amine while precipitating phthalic acid as a byproduct[5].

    • Thermal Decarboxylation: The elevated temperature drives the loss of CO 2​ from the malonic acid intermediate, trapping the 13 C label exclusively at the α -position of the final amino acid[6].

    Visualizing the Synthetic Architecture

    WorkflowADiethyl 2-phthalimidomalonate-2-13C(Starting Material)BEnolate Generation(NaOEt / EtOH, 0°C to RT)A->BCAlkylation (SN2)(R-X addition, Reflux)B->C Base DeprotonationDHydrolysis & Decarboxylation(6M HCl, Reflux 12-24h)C->D Alkylated IntermediateEWorkup & Isolation(Filtration of Phthalic Acid)D->E Cleavage & CO2 lossFalpha-13C-Amino Acid(Final Product)E->F Cation Exchange Purified

    Figure 1: Workflow of the Gabriel-Sørensen synthesis using DEPM-2-13C.

    MechanismN1DEPM-2-13C[*C bonded to H]N213C-Enolate[*C- carbanion]N1->N2 -H+N3Alkylated Intermediate[*C bonded to R]N2->N3 +R-XN413C-Aminomalonic Acid[*C bonded to 2xCOOH]N3->N4 +H2O/H+N5alpha-13C-Amino Acid[*C bonded to 1xCOOH]N4->N5 -CO2 (Heat)

    Figure 2: Mechanistic tracking of the 13C label from DEPM to the alpha-amino acid.

    Quantitative Data: Alkylation Parameters

    The choice of the alkylating agent (R-X) dictates the final amino acid. Below is a summary of standard parameters for synthesizing common 13 C-labeled amino acids using this protocol.

    Target 13 C-Amino AcidAlkylating Agent (R-X)Alkylation Temp / TimeExpected Overall Yield
    13 C-Phenylalanine Benzyl bromideReflux / 4-6 hours65 - 75%
    13 C-Alanine Methyl iodide40°C / 2-4 hours70 - 80%
    13 C-Leucine Isobutyl bromideReflux / 6-8 hours60 - 70%
    13 C-Aspartic Acid Ethyl bromoacetateReflux / 4-6 hours55 - 65%

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system . Visual cues and in-process checks are embedded to ensure the integrity of the synthesis at every stage.

    Phase 1: Enolate Generation

    Expertise Note: Sodium ethoxide (NaOEt) in absolute ethanol is the mandatory base-solvent pair. Using sodium methoxide or aqueous bases will cause transesterification or premature ester hydrolysis, destroying the malonate's reactivity[4].

    • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

    • Base Formation: Add 20 mL of anhydrous absolute ethanol. Carefully add sodium metal (1.05 equivalents relative to DEPM) and stir until completely dissolved to form a fresh NaOEt solution.

    • Deprotonation: Cool the flask to 0°C using an ice bath. Slowly add diethyl 2-phthalimidomalonate-2- 13 C (1.0 eq) in small portions.

    • Validation: The solution will turn slightly yellow, indicating the successful formation of the resonance-stabilized 13 C-enolate. Stir for 30 minutes at room temperature.

    Phase 2: S N​ 2 Alkylation
    • Addition: Add the appropriate alkyl halide (1.1 to 1.2 eq) dropwise to the enolate solution.

    • Reaction: Heat the mixture to reflux. The reaction time varies based on the steric hindrance of the alkyl halide (see Table above).

    • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate, 3:1). The disappearance of the DEPM- 13 C spot and the precipitation of sodium halide (NaX) salts in the flask confirm the progression of the S N​ 2 substitution.

    • Solvent Removal: Once complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

    Phase 3: Global Hydrolysis & Decarboxylation

    Expertise Note: The alkylated intermediate is subjected to harsh acidic conditions. This is necessary because the phthalimide group is highly resistant to mild hydrolysis[1].

    • Acid Addition: To the crude solid residue, add 30 mL of 6M Hydrochloric Acid (HCl).

    • Reflux: Heat the mixture to a vigorous reflux (approx. 105°C - 110°C) for 12 to 24 hours[5].

    • Mechanistic Action: During this time, the esters hydrolyze, the phthalimide ring opens and cleaves, and the resulting 13 C-aminomalonic acid undergoes thermal decarboxylation[6].

    Phase 4: Isolation and Purification
    • Precipitation (Self-Validating Step): Remove the flask from heat and cool it to 0°C in an ice bath for 2 hours. Phthalic acid will precipitate out of the solution as distinct, white needle-like crystals. If no crystals form, the hydrolysis of the phthalimide group was incomplete, and further refluxing is required.

    • Filtration: Vacuum filter the mixture to remove the phthalic acid crystals. Wash the filter cake with a small amount of ice-cold water.

    • Concentration: The filtrate contains the target α

      13 C-amino acid hydrochloride salt. Concentrate the filtrate to dryness under reduced pressure.
    • Desalting: Dissolve the crude residue in a minimum amount of water and load it onto a strongly acidic cation-exchange resin column (e.g., Dowex 50WX8, H + form). Wash with deionized water until the eluent is neutral, then elute the free amino acid using 1M to 2M Ammonium Hydroxide (NH 4​ OH).

    • Final Lyophilization: Evaporate the ammonia and lyophilize the aqueous solution to yield the pure, racemic α

      13 C-amino acid as a white powder.

    Application Note: De Novo Synthesis of α-¹³C-Enriched Peptides via Diethyl 2-Phthalimidomalonate-2-¹³C

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Rationale

    The integration of stable isotope-labeled (SIL) peptides is a cornerstone technique in quantitative proteomics (e.g., SILAC, absolute quantification via mass spectrometry) and multidimensional NMR structural elucidation. Synthesizing these peptides from scratch requires highly reliable, isotopically pure building blocks.

    Diethyl 2-phthalimidomalonate-2-¹³C (CAS: 92096-47-4) serves as an optimal synthon for this purpose[1]. By leveraging a modified Gabriel-malonic ester synthesis, this commercially available precursor (99 atom % ¹³C) allows researchers to introduce highly specific α-carbon isotopic labels into virtually any standard or non-canonical amino acid. This application note details the mechanistic causality, step-by-step synthetic protocols, and self-validating analytical checkpoints required to successfully generate enantiopure L-[α-¹³C]-amino acids and incorporate them into synthetic peptides.

    Mechanistic Paradigm: The Gabriel-Malonic Ester Approach

    The synthesis relies on the synergistic properties of the phthalimide and malonate moieties:

    • Nitrogen Protection & Directivity: The bulky, electron-withdrawing phthalimide group fully protects the amine nitrogen. This prevents the over-alkylation (formation of secondary or tertiary amines) that typically plagues direct amine alkylation strategies[2].

    • Thermodynamic Acidity: The dual ester groups of the malonate significantly lower the pKa of the α-proton. This enables facile, quantitative enolate formation using standard bases (NaOEt or NaH)[3].

    • Isotopic Fidelity: The precursor is enriched specifically at the C2 position. During the final thermal decarboxylation step, one of the unlabeled carboxylate groups is expelled as CO₂, ensuring the ¹³C label remains exclusively and permanently at the α-carbon of the resulting amino acid[1].

    Synthetic Workflow Visualization

    Workflow N1 Diethyl 2-phthalimidomalonate-2-13C (CAS: 92096-47-4) N2 Deprotonation & Alkylation (NaOEt / R-X) N1->N2 N3 13C-Alkylated Intermediate N2->N3 N4 Acid Hydrolysis & Decarboxylation (6M HCl, Reflux) N3->N4 N5 Racemic DL-[α-13C]-Amino Acid N4->N5 N6 Enzymatic Resolution (Acylase I) N5->N6 N7 Enantiopure L-[α-13C]-Amino Acid N6->N7 N8 N-Terminal Protection (Fmoc-OSu) N7->N8 N9 Fmoc-L-[α-13C]-Amino Acid N8->N9 N10 Solid-Phase Peptide Synthesis (SPPS) N9->N10 N11 13C-Enriched Peptide N10->N11

    Workflow for the de novo synthesis of 13C-enriched peptides.

    Self-Validating Experimental Protocols

    Protocol 1: Enolate Formation and Alkylation

    Causality: To build the side chain of the target amino acid, the α-proton must be abstracted. While sodium ethoxide (NaOEt) in ethanol is standard[4], sodium hydride (NaH) in anhydrous toluene is highly recommended for sterically hindered or less reactive alkyl halides to prevent nucleophilic competition from the solvent[5].

    • Preparation: In a flame-dried, round-bottom flask under inert N₂ atmosphere, dissolve 1.0 eq of Diethyl 2-phthalimidomalonate-2-¹³C in absolute ethanol (for NaOEt) or anhydrous toluene (for NaH).

    • Deprotonation: Slowly add 1.05 eq of the chosen base. Stir at room temperature for 30 minutes until a clear enolate solution is formed.

    • Alkylation: Add 1.1 eq of the corresponding alkyl halide (R-X) dropwise. Heat the mixture to reflux for 2–4 hours[4]. For highly unreactive bromides, solvent removal and solid-state heating at 155–160 °C may be required[5].

    • Workup: Cool to room temperature, quench with water, and extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: Monitor via TLC (UV active phthalimide). Confirm the product via ¹H NMR; the highly deshielded α-proton singlet will disappear upon successful alkylation, confirming complete conversion[5].

    Protocol 2: Global Hydrolysis and Thermal Decarboxylation

    Causality: Refluxing in strong acid performs a dual function: it hydrolyzes the ethyl esters and the phthalimide protecting group, and provides the thermal energy required to drive the decarboxylation of the transient β-dicarboxylic acid[4].

    • Hydrolysis: Suspend the crude alkylated intermediate in a 6 M HCl solution.

    • Decarboxylation: Heat the mixture to a vigorous reflux for 4–6 hours. The release of CO₂ gas will be observable[4].

    • Isolation: Cool the reaction mixture. Neutralize carefully with ammonium hydroxide to the isoelectric point of the target amino acid to precipitate the crude racemic DL-[α-¹³C]-amino acid. Filter and wash with cold water.

    • Validation Checkpoint: Perform a Ninhydrin test (must turn purple, indicating a free primary amine). Mass spectrometry must show an M+1 mass shift corresponding to the ¹³C incorporation[1].

    Protocol 3: Enzymatic Enantiomeric Resolution

    Causality: The Gabriel-malonic ester synthesis yields a racemic (DL) mixture. Because biological peptide synthesis strictly requires the L-enantiomer, enzymatic resolution is utilized. Porcine Kidney Acylase I selectively hydrolyzes N-acetyl-L-amino acids, leaving the D-enantiomer fully acetylated and easily separable.

    • Acetylation: Treat the racemic amino acid with acetic anhydride in aqueous NaOH to yield the N-acetyl-DL-amino acid.

    • Enzymatic Cleavage: Dissolve the acetylated racemate in water, adjust to pH 7.5, and add Porcine Kidney Acylase I. Incubate at 37 °C for 24 hours.

    • Separation: Acidify the mixture to pH 2.0. Extract the unreacted N-acetyl-D-amino acid with ethyl acetate. The aqueous layer will contain the enantiopure L-[α-¹³C]-amino acid.

    • Validation Checkpoint: Chiral HPLC must confirm an enantiomeric excess (ee) of >99%.

    Protocol 4: Fmoc Protection and SPPS Incorporation
    • Protection: React the L-[α-¹³C]-amino acid with Fmoc-OSu and sodium carbonate in a water/dioxane mixture to yield the Fmoc-protected building block.

    • Peptide Synthesis: Incorporate the Fmoc-L-[α-¹³C]-amino acid into the target peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols (e.g., HBTU/DIPEA coupling on Wang or Rink Amide resin).

    • Validation Checkpoint: Final peptide validation via LC-MS/MS. The parent ion mass must reflect the exact +1.00335 Da mass shift per ¹³C label incorporated.

    Quantitative Data Summary

    The table below summarizes expected yields for various amino acids synthesized via this methodology, demonstrating the robustness of the diethyl 2-phthalimidomalonate-2-¹³C synthon across different steric environments.

    Target L-[α-¹³C]-Amino AcidAlkylating Agent (R-X)Alkylation Yield (%)Decarboxylation Yield (%)Final L-Enantiomer Yield (%)*
    L-[α-¹³C]-Phenylalanine Benzyl chloride85–9075–8035–40
    L-[α-¹³C]-Alanine Methyl iodide90–9580–8538–42
    L-[α-¹³C]-Leucine Isobutyl bromide75–8070–7530–35
    L-[α-¹³C]-Valine Isopropyl bromide65–7065–7025–30

    *Note: The theoretical maximum yield for the final L-enantiomer is 50% due to the racemic nature of the intermediate. A practical yield of 35–40% represents highly efficient conversion and resolution.

    References

    • Sigma-Aldrich. Diethyl 2-phthalimidomalonate-2-13C (CAS 92096-47-4) Properties and Specifications.[1]1

    • Biochemistry (ACS Publications). Lysine 2,3-Aminomutase and trans-4,5-Dehydrolysine: Characterization of an Allylic Analogue of a Substrate-Based Radical in the Catalytic Mechanism.[5] 5

    • Benchchem. Diethyl Acetamidomalonate: Experimental Protocols for Amidomalonate Synthesis.[4] 4

    • Scribd. The Gabriel Synthesis of Primary Amines.[2] 2

    • Benchchem. Diethyl Formamidomalonate: Protecting Group Strategies in Organic Synthesis.[3] 3

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Isotope Economy in DEPM-2-13C Reactions

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center for stable isotope labeling. This guide is specifically engineered for researchers, radiochemists, and drug development professionals utilizing Diethyl 2-phthalimidomalonate-2-13C (DEPM-2-13C) in the modified Gabriel-malonic ester synthesis.

    Because 13C-labeled precursors represent a significant financial and strategic investment, maximizing isotope economy —the percentage of the 13C label successfully incorporated into the final purified amino acid—is the primary objective of this portal.

    Core Workflow & Mechanistic Rationale

    The synthesis of 13C-labeled α-amino acids via DEPM-2-13C relies on the predictable acidity of the α-carbon. The dual ethyl ester groups strongly withdraw electron density from the α-carbon, rendering its proton highly acidic and easily removed by a base to form a stable enolate[1]. Simultaneously, the bulky phthalimide group protects the amine while tolerating a variety of harsh alkylation conditions[2].

    ReactionPathway DEPM DEPM-2-13C (Isotope Precursor) Enolate 13C-Enolate (Active Nucleophile) DEPM->Enolate NaH / DMF Alkylated Alkylated Intermediate (C-C Bond Formation) Enolate->Alkylated R-X Addition Hydrazinolysis Hydrazinolysis (Phthalimide Removal) Alkylated->Hydrazinolysis Hydrazine Hydrolysis Acid Hydrolysis & Decarboxylation Hydrazinolysis->Hydrolysis 6N HCl, Heat Product 13C-alpha-Amino Acid (Target Product) Hydrolysis->Product -CO2

    Caption: Critical path of the DEPM-2-13C Gabriel-malonic ester synthesis.

    Self-Validating Protocol: High-Yield 13C-Amino Acid Synthesis

    To ensure maximum isotope economy, do not treat this synthesis as a standard organic preparation. Every step must be treated as a self-validating system where the completion of one phase is analytically confirmed before proceeding to the next.

    Step 1: Irreversible Enolate Formation

    • Action: In a flame-dried Schlenk flask under Argon, dissolve DEPM-2-13C (1.0 eq) in anhydrous DMF (<50 ppm water). Cool to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion, 1.1 eq)[3].

    • Causality: Alkoxide bases (like NaOEt) create an equilibrium, leaving unreacted precursor that degrades isotope economy. NaH ensures irreversible quantitative deprotonation. DMF strongly solvates the Na+ cation, leaving a highly reactive "naked" enolate.

    • Self-Validation: The evolution of H₂ gas will visibly cease when deprotonation reaches 100%.

    Step 2: Electrophilic Alkylation

    • Action: Add the targeted alkyl halide (R-X, 1.2 eq) dropwise. Elevate the temperature to 80°C and stir for 2-4 hours.

    • Causality: An excess of the (cheaper) electrophile drives the reaction to completion, ensuring the expensive 13C-enolate is fully consumed via an S_N2 mechanism.

    • Self-Validation: Pull a 5 µL aliquot for LC-MS. The complete disappearance of the DEPM-2-13C mass peak (m/z 320.17)[4] confirms successful label transfer.

    Step 3: Phthalimide Cleavage (Ing-Manske Procedure)

    • Action: Add hydrazine hydrate (1.5 eq) in ethanol and reflux for 2 hours.

    • Causality: Direct acid hydrolysis of the bulky phthalimide group often fails or requires excessively harsh conditions that can degrade the product. Hydrazine selectively attacks the sterically hindered phthalimide carbonyls.

    • Self-Validation: The precipitation of a dense white solid (phthalhydrazide) visually confirms the successful unmasking of the amine.

    Step 4: Hydrolysis & Decarboxylation

    • Action: Filter off the phthalhydrazide. Add 6N HCl to the filtrate and reflux for 6-8 hours.

    • Causality: The strong acid catalyzes the hydrolysis of the diethyl esters to a β-diacid, which spontaneously decarboxylates at elevated temperatures to yield the target 13C-amino acid.

    • Self-Validation: The cessation of CO₂ bubbling indicates that decarboxylation is complete.

    Quantitative Data: Reagent Selection & Yield Optimization

    The choice of reagents directly dictates the percentage of the 13C label recovered. Use the table below to benchmark your expected isotope economy based on your experimental design.

    Reaction ConditionBase UsedSolvent SystemElectrophile TypePrimary Isotope Loss ChannelExpected Isotope Economy (%)
    Standard (Legacy) NaOEtEthanolAlkyl ChlorideIncomplete Alkylation40 - 55%
    Optimized NaHDMFAlkyl BromideMinimal (Trace unreacted)75 - 85%
    Advanced (Recommended) NaHAnhydrous DMSOAlkyl IodideNone> 85%
    Sub-optimal K₂CO₃AcetoneAlkyl TosylateO-Alkylation / Steric clash30 - 45%

    Troubleshooting Guide: Resolving Isotope Loss Channels

    When isotope economy falls below 85%, immediate diagnostic action is required. Use the logic tree and Q&A below to identify the exact failure point in your workflow.

    Troubleshooting Yield Isotope Yield < 85%? MassCheck LC-MS Mass Shift Check Yield->MassCheck Yes Unreacted High Precursor Mass (Incomplete Deprot.) MassCheck->Unreacted OAlk O-Alkylated Mass (Solvent/Electrophile) MassCheck->OAlk IncompleteHyd Intermediate Mass (Failed Hydrolysis) MassCheck->IncompleteHyd Fix1 Use NaH/DMF Ensure Anhydrous Unreacted->Fix1 Fix2 Switch to Soft Electrophile (R-I) OAlk->Fix2 Fix3 Implement Hydrazine Pre-treatment IncompleteHyd->Fix3

    Caption: Diagnostic logic tree for identifying and resolving isotope loss channels.

    Q: I am observing unreacted DEPM-2-13C after the alkylation step. How do I drive the reaction to completion? A: Unreacted precursor is the most common cause of poor isotope economy. This is almost always caused by incomplete deprotonation or moisture in the solvent quenching the enolate. Solution: Titrate your solvent for water content (must be strictly <50 ppm). Switch from weaker alkoxide bases to a stronger, non-nucleophilic base like Sodium Hydride (NaH) to ensure 100% enolate formation[3].

    Q: My LC-MS shows a mass corresponding to O-alkylation rather than the desired C-alkylation. Why did the label transfer fail? A: The enolate of DEPM is an ambident nucleophile. Hard electrophiles (like tosylates) or protic solvents can promote attack at the enolate oxygen rather than the 13C-labeled carbon. Solution: Switch to polar aprotic solvents (e.g., DMF or DMSO) which selectively solvate the cation and leave the carbon center exposed for C-alkylation. Ensure your alkylating agent is a "soft" electrophile (e.g., alkyl iodides).

    Q: During the final step, my yield of the 13C-amino acid drops significantly, and I see a mixture of products. A: This indicates an incomplete hydrolysis of the bulky phthalimide group. If you rely solely on acid hydrolysis, the harsh prolonged conditions required can degrade the newly formed amino acid. Solution: Implement the two-step Ing-Manske procedure. Use hydrazine hydrate first to gently cleave the phthalimide group[2], followed by standard acidic hydrolysis of the esters and decarboxylation.

    Frequently Asked Questions (FAQs): Handling & Analysis

    Q: How should DEPM-2-13C be stored to prevent degradation of the precursor? A: DEPM-2-13C is supplied as a solid with an isotopic purity of 99 atom % 13C[4]. It must be stored at 2-8°C in a desiccator under an inert atmosphere (Argon or Nitrogen). Exposure to ambient atmospheric moisture will lead to premature hydrolysis of the ester groups, ruining its ability to form a stable enolate.

    Q: What is the best way to monitor the alkylation reaction without consuming too much of my 13C material? A: Utilize an LC-MS method with a micro-sampling protocol (1-5 µL aliquots). Because the precursor is 13C-labeled, you must track the specific mass shift. DEPM-2-13C has a molecular weight of 320.17 g/mol (an M+1 shift compared to the unlabeled compound)[4]. Track the disappearance of the m/z 320 peak to confirm total consumption of the isotope.

    Q: Can I use this protocol for synthesizing poly-labeled amino acids? A: Yes. The stability of the phthalimido group under a variety of conditions permits the modification of complex side chains without premature cleavage[2]. If your electrophile (R-X) also contains 13C, 15N, or Deuterium labels, the highly controlled S_N2 mechanism ensures that both the backbone label (from DEPM) and the side-chain labels are preserved with high fidelity.

    References

    • Benchchem. Diethyl phthalimidomalonate | 92096-47-4. Retrieved from: 1

    • Sigma-Aldrich. Diethyl 2-phthalimidomalonate-2-13C 99 atom % 13C; CAS Number: 92096-47-4. Retrieved from: 4

    • ACS Publications (Biochemistry). Lysine 2,3-Aminomutase and trans-4,5-Dehydrolysine: Characterization of an Allylic Analogue of a Substrate-Based Radical in the Catalytic Mechanism. Retrieved from: 3

    • Scribd (Organic Reactions). The Gabriel Synthesis of Primary Amines. Retrieved from: 2

    Sources

    Technical Support Center: Preventing Isotopic Dilution in Diethyl 2-Phthalimidomalonate-2-13C Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for stable isotope synthesis. This guide is designed for researchers, scientists, and drug development professionals synthesizing diethyl 2-phthalimidomalonate-2-13C , a critical intermediate used in the Gabriel-malonic ester synthesis of unnatural, sterically hindered, or isotopically labeled racemic α-amino acids 1[1].

    A recurring issue reported in the field is the apparent "isotopic dilution" (a measurable drop in 13C atom %) at the C2 position during the synthetic workflow. As a Senior Application Scientist, I have structured this guide to deconstruct the mechanistic realities of this synthesis, providing a self-validating protocol to ensure absolute isotopic integrity.

    The Mechanistic Reality of Isotopic Dilution

    At the core of this troubleshooting guide is a fundamental chemical truth: The C2 carbon of diethyl malonate is mechanistically locked.

    During the electrophilic bromination of diethyl malonate-2-13C and the subsequent nucleophilic substitution with potassium phthalimide, only the C–H and C–Br bonds are cleaved. The C2–C(carbonyl) bonds remain entirely intact. Therefore, true chemical isotopic dilution (the exchange of a 13C atom for a 12C atom from the solvent or atmosphere) is physically impossible under standard reaction conditions.

    If you observe a drop in 13C enrichment in your final product, you are experiencing either physical cross-contamination or an analytical artifact .

    Workflow & Vulnerability Mapping

    Workflow Start Diethyl Malonate-2-13C (Isotopic Purity >99%) QC1 QC Check 1: GC-MS & 13C-NMR Start->QC1 Step1 Bromination (Br2, neat or CCl4, reflux) QC1->Step1 Int1 Diethyl Bromomalonate-2-13C Step1->Int1 QC2 QC Check 2: Confirm No Unlabeled Contamination Int1->QC2 Step2 Gabriel Substitution (K-Phthalimide, DMF, 90°C) QC2->Step2 Product Diethyl 2-Phthalimidomalonate-2-13C (Target Molecule) Step2->Product Vuln Critical Vulnerability: Physical Cross-Contamination Vuln->Step1 Vuln->Step2

    Figure 1: Self-validating synthetic workflow for Diethyl 2-phthalimidomalonate-2-13C.

    Troubleshooting FAQs

    Q1: My GC-MS shows a drop in 13C enrichment from 99% to 92% after the bromination step. Is the C2 carbon exchanging with the environment? Analysis & Causality: No. Because the C–C bonds are not broken during alpha-bromination, carbon exchange cannot occur. The observed drop is strictly an artifact of physical contamination. In many laboratories, shared glassware, syringes, or spatulas harbor trace amounts of unlabeled diethyl malonate. Because you are working with a highly enriched (>99%) isotope, even a 1% physical contamination with natural abundance material will drastically skew your MS results. Corrective Action: Implement a strict "13C-only" equipment policy. Bake all glassware at 400°C for 4 hours prior to use to incinerate residual organics.

    Q2: During the Gabriel substitution step with potassium phthalimide, my product shows a complex isotopic envelope. Did the 13C label dilute? Analysis & Causality: The Gabriel synthesis involves a nucleophilic substitution (SN2) reaction. If your potassium phthalimide or DMF solvent is not strictly anhydrous, trace water will cause partial hydrolysis of the ester groups, followed by decarboxylation. While this decarboxylation removes a C1 or C3 carboxylate carbon (not the C2-13C), the resulting side products (e.g., ethyl 2-phthalimidoacetate) can co-elute during chromatography. In mass spectrometry, these isobaric or near-isobaric impurities fragment similarly, artificially inflating the M-1 or M0 peaks of your target mass envelope, mimicking isotopic dilution. Corrective Action: Use strictly anhydrous DMF (<50 ppm H2O) and oven-dried potassium phthalimide. Validate the absence of co-eluting impurities using 2D-NMR or high-resolution LC-MS.

    Q3: How should I accurately measure the isotopic enrichment to prove no dilution occurred? Analysis & Causality: Relying solely on the molecular ion peak in standard LC-MS is flawed due to the natural abundance of 15N and 18O in the phthalimide and ester groups, which complicates the isotopic envelope. Furthermore, standard 1H-decoupled 13C-NMR is non-quantitative due to the Nuclear Overhauser Effect (NOE), which enhances the C2 signal unpredictably depending on relaxation times. Corrective Action: For NMR, strictly use quantitative 13C-NMR with inverse-gated decoupling and an extended relaxation delay (D1 > 5 × T1). For MS, utilize tandem mass spectrometry (MS/MS) to monitor the specific fragmentation of the C2 core, ensuring normalization protocols are applied to isolate the isotopic standard's signal [2][2].

    Self-Validating Experimental Protocol

    This step-by-step methodology incorporates in-process Quality Control (QC) gates to isolate and prevent contamination at every stage.

    Phase 1: Bromination to Diethyl Bromomalonate-2-13C
    • Preparation: Oven-dry a 50 mL two-neck round-bottom flask at 400°C for 4 hours. Assemble under a strict argon atmosphere.

    • Reaction Setup: Add 10.0 mmol of diethyl malonate-2-13C. (QC Gate 1: Verify >99% 13C by inverse-gated NMR prior to use). Add 10 mL of anhydrous CCl4 (or operate neat if preferred).

    • Initiation: Add a catalytic amount of bromine (0.1 mmol) and illuminate with a 100W tungsten lamp to initiate radical formation, or heat gently to 80°C.

    • Addition: Once the initial red color dissipates, add the remaining bromine (10.5 mmol) dropwise over 1 hour.

    • QC Gate 2: Remove a 10 µL aliquot, dilute in CDCl3, and run 1H-NMR. Confirm the complete disappearance of the C2-protons (singlet at ~3.3 ppm) and the appearance of the C2-CHBr proton (singlet at ~4.8 ppm). Ensure no unlabeled starting material is present.

    Phase 2: Gabriel Substitution to Diethyl 2-Phthalimidomalonate-2-13C
    • Reagent Prep: Dry potassium phthalimide under vacuum at 100°C for 12 hours to eliminate trace water that causes hydrolysis.

    • Reaction: In a dedicated, baked-out flask, suspend 10.0 mmol of potassium phthalimide in 15 mL of strictly anhydrous DMF. Heat to 90°C.

    • Addition: Add the synthesized diethyl bromomalonate-2-13C dropwise. Stir at 90°C for 2 hours [3][3].

    • Workup: Cool to room temperature, pour into 50 mL of ice-cold distilled water to precipitate the product. Filter and wash thoroughly with cold water.

    • Purification: Recrystallize from boiling absolute ethanol.

    • QC Gate 3: Perform quantitative 13C-NMR (inverse-gated) to confirm the C2 carbon enrichment remains at >99%.

    Quantitative Data: Impact of Variables on Isotopic Measurement
    Experimental VariableExpected 13C EnrichmentObserved 13C EnrichmentRoot Cause of DeviationCorrective Action
    Dedicated 13C Glassware >99.0%>99.0%N/A (Optimal Baseline)Maintain standard protocol
    Shared Lab Spatulas/Syringes >99.0%85.0% - 95.0%Physical cross-contamination with natural abundance DEMUse single-use or dedicated 13C tools
    Wet DMF (Gabriel Step) >99.0%96.0% - 98.0% (Apparent)Co-elution of isobaric hydrolysis byproducts in MSUse strictly anhydrous DMF (<50 ppm H2O)
    Standard 1H-Decoupled NMR >99.0%Highly VariableNOE enhancement skewing C2 integrationUse inverse-gated decoupling (D1 > 5×T1)
    References
    • Lysine 2,3-Aminomutase and trans-4,5-Dehydrolysine: Characterization of an Allylic Analogue of a Substrate-Based Radical in the Catalytic Mechanism.Biochemistry - ACS Publications.
    • Diethyl phthalimidomalonate | 92096-47-4.Benchchem.
    • US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry.Google Patents.

    Sources

    purification methods for diethyl 2-phthalimidomalonate-2-13C reaction products

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Diethyl 2-Phthalimidomalonate-2-¹³C

    Introduction

    Diethyl 2-phthalimidomalonate-2-¹³C is a critical building block in modern biochemical and pharmaceutical research. Its primary application is as a precursor for the synthesis of ¹³C-labeled amino acids, which are indispensable tools for metabolic flux analysis, protein structural studies via NMR, and as internal standards in quantitative mass spectrometry.[1][2] The single, strategically placed ¹³C isotope at the α-carbon provides a unique spectroscopic handle (M+1 mass shift) without altering the chemical reactivity of the molecule, allowing for precise tracking through complex biological systems.

    Given these high-stakes applications, the isotopic and chemical purity of diethyl 2-phthalimidomalonate-2-¹³C is paramount. Impurities can introduce artifacts in analytical data and lead to the formation of undesired side products in subsequent synthetic steps. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common purification challenges and offers validated protocols to ensure the highest product quality.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    This section addresses common issues encountered during the purification of diethyl 2-phthalimidomalonate-2-¹³C following its synthesis, which typically involves the reaction of potassium phthalimide with diethyl 2-bromomalonate-2-¹³C or a similar electrophile.[3][4]

    Q1: My crude ¹H NMR spectrum shows unreacted diethyl malonate-¹³C. What is the most effective way to remove it?

    A1: Unreacted diethyl malonate is a common impurity. Its removal is critical as its pKa is similar to your product, and it can interfere with subsequent alkylation steps.

    • Causality: This impurity arises from incomplete reaction, often due to insufficient heating, deactivated reagents, or stoichiometric imbalance.

    • Recommended Solution: A basic aqueous wash is the most straightforward method. Diethyl malonate is significantly more acidic (pKa ≈ 13) than the N-H of any residual phthalimide and can be selectively deprotonated and extracted into an aqueous layer.

    • Troubleshooting Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

      • Transfer the solution to a separatory funnel and wash with a 5% sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution.[5] Caution: Vent the funnel frequently as CO₂ gas may evolve.

      • Separate the aqueous layer. Repeat the wash if TLC or NMR analysis of the organic layer still shows the presence of diethyl malonate.

      • Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

    • Pro-Tip: Avoid using strong bases like sodium hydroxide (NaOH), as this can promote hydrolysis of the ester groups on your desired product.[6]

    Q2: My product appears as a persistent oil and refuses to crystallize, even after removing all solvent. What should I do?

    A2: This phenomenon, known as "oiling out," is common for diethyl phthalimidomalonate, whose melting point (73–76 °C) is close to the boiling points of many common recrystallization solvents.[7]

    • Causality: Oiling out occurs when the solubility limit of the compound is reached at a temperature that is above its melting point. The compound separates as a supercooled liquid instead of forming a crystal lattice. This traps impurities and defeats the purpose of recrystallization.

    • Correction Strategy:

      • Reheat & Dilute: Re-dissolve the oil by heating and add a small amount of the "good" solvent (e.g., ethanol, ethyl acetate) to increase the total solvent volume.[7]

      • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages supersaturation and oiling. Insulating the flask can help.

      • Seed Crystals: If you have a small amount of pure, solid product, add a single seed crystal just below the melting point (around 70 °C) to induce crystallization.[7]

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[8]

    Q3: I suspect I have formed phthalic acid as a byproduct during workup. How can I confirm this and remove it?

    A3: Phthalic acid can form if the phthalimide group undergoes hydrolysis, which can be promoted by excessively harsh acidic or basic conditions during the workup.[6][9]

    • Confirmation: Phthalic acid is a dicarboxylic acid and will be readily visible on a TLC plate (often streaking unless a polar solvent system is used) and in the NMR spectrum (distinct aromatic and carboxylic acid proton signals). It is highly soluble in basic aqueous solutions.

    • Removal Strategy: Similar to removing unreacted diethyl malonate, a basic wash is highly effective.

      • Dissolve the crude mixture in ethyl acetate.

      • Wash with 5% sodium bicarbonate solution. The phthalic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer.

      • Proceed with the standard drying and solvent removal steps for the organic layer.

    Q4: Does the ¹³C label affect the choice of purification method?

    A4: No, the ¹³C label does not significantly alter the chemical or physical properties of the molecule. The mass difference is negligible in the context of bulk properties like polarity, solubility, and boiling point. You can confidently use standard purification protocols developed for the unlabeled analogue. The primary consideration is to choose methods that maximize yield to conserve the expensive isotopic label.

    Detailed Purification Protocols

    Protocol 1: Optimized Recrystallization

    Recrystallization is a highly effective method for purifying diethyl phthalimidomalonate to an off-white crystalline solid, provided that "oiling out" is carefully managed.[3][7]

    Recommended Solvent Systems

    Solvent SystemRatio (approx.)Procedure Notes
    Ethanol / Water1:1 to 2:1Dissolve in minimal hot ethanol. Add hot water dropwise until turbidity persists. Add a drop of hot ethanol to clarify, then cool slowly.
    Toluene / Heptane1:2 to 1:3Dissolve in minimal hot toluene. Add heptane dropwise until cloudy. Clarify with a drop of toluene and cool slowly.[7]
    Ethyl Acetate / Hexanes1:2 to 1:3Dissolve in minimal hot ethyl acetate. Add hexanes dropwise. This is a good system for smaller scales.[7]

    Step-by-Step Methodology:

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol) required to fully dissolve the solid.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Induce Crystallization: Add the "poor" solvent (e.g., water, heptane) dropwise to the hot solution with swirling until the solution becomes faintly and persistently cloudy. Add one or two more drops of the "good" solvent to re-dissolve the precipitate.

    • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent mixture or the pure, cold "poor" solvent to remove any adhering mother liquor.

    • Drying: Dry the purified crystals under vacuum to a constant weight.

    • Quality Control: Check the purity of the recrystallized product and the mother liquor by TLC and melting point analysis. A sharp melting point at 74-76 °C indicates high purity.

    Protocol 2: Flash Column Chromatography

    For complex mixtures or when recrystallization fails, flash column chromatography provides excellent separation based on polarity.[7] Diethyl phthalimidomalonate is a moderately polar compound.

    Step-by-Step Methodology:

    • Stationary Phase: Prepare a column with silica gel (230-400 mesh) in the chosen eluent system.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elution:

      • Recommended Eluent: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 20-30% EtOAc).

      • TLC Analysis: Unreacted diethyl malonate and other nonpolar impurities will elute first. The desired product, diethyl 2-phthalimidomalonate-2-¹³C, will follow. Highly polar impurities will remain on the column.

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Product Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

    Visualizations & Workflows

    Purification Method Selection Workflow

    The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial assessment of the crude reaction mixture.

    Purification_Workflow Start Crude Reaction Product TLC_NMR Analyze by TLC & ¹H NMR Start->TLC_NMR Check_Malonate Unreacted Diethyl Malonate Present? TLC_NMR->Check_Malonate Basic_Wash Perform Basic Wash (e.g., aq. NaHCO₃) Check_Malonate->Basic_Wash Yes Check_Purity Is Product a Solid and >90% Pure? Check_Malonate->Check_Purity No Basic_Wash->Check_Purity Recrystallize Recrystallize (e.g., EtOH/Water) Check_Purity->Recrystallize Yes Chromatography Perform Flash Column Chromatography Check_Purity->Chromatography No / Oily Final_Product Pure Product Recrystallize->Final_Product Chromatography->Final_Product

    Caption: Decision tree for purification of diethyl 2-phthalimidomalonate-¹³C.

    References

    • Dunn, M. S., & Smart, B. W. (1950). dl-ASPARTIC ACID. Organic Syntheses, 30, 7. doi:10.15227/orgsyn.030.0007. Available from: [Link]

    • Osterberg, A. E. (1927). ETHYL PHTHALIMIDOMALONATE. Organic Syntheses, 7, 78. doi:10.15227/orgsyn.007.0078. Available from: [Link]

    • Staples, C. A., Peterson, D. R., Parkerton, T. F., & Adams, W. J. (1997). The environmental fate of phthalate esters: a literature review. Chemosphere, 35(4), 667-749.
    • Eagle Scholar. (2017, May 06). Synthesis of oxidative metabolites of di(2-ethylhexyl) phthalate. Retrieved March 22, 2026, from [Link]

    • ATSDR. (1995). Toxicological Profile for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry. Retrieved March 22, 2026, from [Link]

    • Twist Bioscience. (2025, November 5). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved March 22, 2026, from [Link]

    • ChemRxiv. (n.d.). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. Retrieved March 22, 2026, from [Link]

    • Kasinath, V., Schwalbe, H., & Dotsch, V. (2013). Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors. Journal of biomolecular NMR, 57(3), 263–269.
    • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved March 22, 2026, from [Link]

    • Suárez-Castillo, O. R., et al. (2017). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 58(15), 1461-1464.
    • Cooper, C. G., et al. (2025). Targeted Gas Chromatography-Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Environmental Health Perspectives, 133(7).
    • MedLife Mastery. (2025, March 12). Synthesis of Amino Acids. Retrieved March 22, 2026, from [Link]

    • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved March 22, 2026, from [Link]

    • U.S. Patent No. 2,373,011. (1945). Production of malonic acid. Google Patents.
    • SIELC Technologies. (n.d.). Separation of Diethyl methyl(phenyl)malonate on Newcrom R1 HPLC column. Retrieved March 22, 2026, from [Link]

    • AK Lectures. (2014, July 22). Gabriel Malonic Ester Synthesis [Video]. YouTube. Retrieved from [Link]

    • U.S. Patent Office. (n.d.). United States Patent Office - 2,373,011. Retrieved March 22, 2026, from [Link]

    • Reddit. (2018, June 24). What should we know about the Strecker and Gabriel synthesis of amino acids? r/Mcat. Retrieved from [Link]

    • MedSchoolCoach. (2022, November 7). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

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    overcoming incomplete hydrolysis of diethyl 2-phthalimidomalonate-2-13C derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Overcoming Incomplete Hydrolysis of Diethyl 2-Phthalimidomalonate-2-13C Derivatives

    Welcome to the Application Support Center. Synthesizing 13C-labeled α-amino acids using diethyl 2-phthalimidomalonate-2-13C as a Gabriel synthesis precursor is a highly effective strategy for isotopic labeling[1][2]. However, researchers frequently encounter a critical bottleneck: incomplete hydrolysis [3].

    Because the 13C-labeled precursor is a high-value reagent[1], discarding partially hydrolyzed intermediates is not an option. As a Senior Application Scientist, I have designed this guide to provide the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure complete deprotection and decarboxylation.

    Mechanistic Causality: Why Does Hydrolysis Fail?

    The conversion of an alkylated diethyl 2-phthalimidomalonate-2-13C derivative to a free 13C-amino acid requires three distinct transformations:

    • Phthalimide Cleavage : Opening of the rigid imide ring[4].

    • Ester Hydrolysis : Conversion of the bulky diethyl malonate groups into a dicarboxylic acid[4].

    • Decarboxylation : Thermal elimination of CO2 to yield the α-amino acid[5].

    The Steric and Thermodynamic Trap: When using direct aqueous acid (e.g., refluxing with 6M HCl), the highly hydrophobic nature of the starting material prevents adequate solvation[4]. As the imide ring opens to form a phthalamic acid intermediate, the bulky local environment sterically shields the remaining amide and ester bonds from nucleophilic attack by water. Furthermore, under highly concentrated acidic conditions where water activity is low, the reaction suffers from low yields and side products[3]. The intermediate phthalamic acid exists in a thermodynamic equilibrium that heavily favors recyclization back to the stable phthalimide ring. This results in a stalled reaction containing a mixture of monoesters and intact phthalimides.

    Reaction Pathway & Bottleneck Analysis

    The following diagram illustrates the chemical workflow and the specific points where hydrolysis typically stalls.

    G cluster_acid Direct Acid Hydrolysis (Prone to Failure) cluster_ingmanske Ing-Manske Modification (Recommended) Start Diethyl 2-phthalimidomalonate-2-13C (Hydrophobic Precursor) Phthalamic Phthalamic Acid Monoester (Steric Shielding / Recyclization) Start->Phthalamic Aqueous HCl / Heat (Poor Solubility) Hydrazine Hydrazinolysis (NH2NH2 in EtOH) Start->Hydrazine Step 1 AminoMalonic 13C-Aminomalonic Acid (Unstable Intermediate) Phthalamic->AminoMalonic Prolonged Reflux (Bottleneck) Phthalhydrazide Phthalhydrazide Byproduct + Diethyl Aminomalonate Hydrazine->Phthalhydrazide Mild Cleavage Phthalhydrazide->AminoMalonic Aqueous HCl / Heat (Step 2) Target 13C-Labeled α-Amino Acid (Target Product) AminoMalonic->Target Thermal Decarboxylation (-CO2)

    Pathway of 13C-amino acid synthesis highlighting the acid hydrolysis bottleneck.

    Troubleshooting Guide

    Q: My LC-MS shows a mass corresponding to the phthalamic acid intermediate. Pushing the reaction longer isn't working. What is happening? A: You have hit the recyclization trap. In standard acidic hydrolysis, the conditions often produce low yields because the equilibrium struggles against the thermodynamic stability of the phthalimide ring[3]. Solution: Switch to the Ing-Manske procedure[3][6]. By using hydrazine hydrate, the nucleophilic nitrogen attacks the imide carbonyl[7], forming an irreversible, highly stable phthalhydrazide byproduct[3]. This completely removes the phthalimide group under milder conditions before you even attempt to hydrolyze the esters[6].

    Q: I am seeing a mixture of monoester and diester, but the phthalimide is gone. How do I force the ester hydrolysis? A: This is a solubility issue. The intermediate is precipitating or forming an oil in the aqueous acid, preventing the water molecules from accessing the ester carbonyls. Solution: Introduce a co-solvent. Using a mixture of concentrated HCl and Glacial Acetic Acid (AcOH) increases the organic solubility of the intermediate, ensuring a homogenous reaction mixture that allows complete ester hydrolysis.

    Validated Experimental Protocols

    To ensure scientific integrity and prevent the loss of expensive 13C-labeled materials, do not rely on fixed reaction times. Use the following self-validating protocols.

    Protocol A: Modified Ing-Manske Procedure (Highest 13C Yield) This two-step protocol decouples phthalimide cleavage from ester hydrolysis, eliminating the primary bottleneck[3][6].

    • Hydrazinolysis : Dissolve 1.0 eq of the alkylated diethyl 2-phthalimidomalonate-2-13C in absolute ethanol (0.2 M). Add 1.2 eq of hydrazine hydrate[6].

    • Reflux & Validate : Reflux the mixture at 85°C for 2 hours.

      • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Silica, 7:3 Hexane:EtOAc). The UV-active starting material spot must completely disappear. A thick white precipitate of phthalhydrazide will form in the flask[3].

    • Acidification & Filtration : Cool to room temperature. Adjust the pH to 2.0 using 1M HCl to fully precipitate the phthalhydrazide. Filter the solid and wash with cold ethanol[3]. Concentrate the filtrate containing your 13C-labeled intermediate.

    • Ester Hydrolysis & Decarboxylation : Redissolve the concentrated intermediate in 6M HCl (10 mL per gram of starting material). Reflux at 110°C for 12-24 hours[4].

      • Self-Validation Checkpoint: Monitor via LC-MS. Look for the complete disappearance of the monoester mass and the emergence of the free amino acid mass. The evolution of CO2 gas (bubbling) will cease when decarboxylation is complete.

    • Isolation : Evaporate the aqueous acid under reduced pressure to yield the 13C-amino acid hydrochloride salt.

    Protocol B: Co-Solvent Acidic Hydrolysis (For Hydrazine-Sensitive Substrates)

    • Solvation : Suspend 1.0 eq of the 13C-labeled precursor in a 1:1 (v/v) mixture of concentrated HCl (37%) and Glacial Acetic Acid (0.1 M concentration).

    • Reflux : Heat the mixture to a vigorous reflux (115°C). The acetic acid will force the hydrophobic precursor into solution.

    • Validation : After 16 hours, remove a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS.

      • Self-Validation Checkpoint: The mass shift must show the complete absence of m/z [M+H]+ corresponding to both the phthalimide-protected intermediate and the monoester.

    • Workup : Remove the acetic acid and HCl by azeotropic distillation with water under vacuum.

    Quantitative Data: Hydrolysis Method Comparison

    The following table summarizes the expected outcomes of different hydrolysis strategies based on internal validation data.

    Hydrolysis MethodReagentsTime RequiredTypical 13C YieldImpurity Profile
    Direct Acid 6M HCl24 - 48 hours40 - 55%High phthalamic acid, monoesters[3]
    Co-Solvent Acid Conc. HCl / Glacial AcOH16 - 24 hours75 - 85%Trace monoesters
    Ing-Manske Hydrazine, then 6M HCl2 hrs + 12 hrs85 - 95%Phthalhydrazide salts (easily filtered)[3]
    Microwave-Assisted 6M HCl / Microwave (150°C)30 - 60 mins80 - 90%Minimal, risks thermal degradation

    Frequently Asked Questions (FAQs)

    Q: Can I use basic hydrolysis (NaOH) instead of acid? A: Basic hydrolysis is generally not recommended for this specific workflow. While strong alkali can be used[6], it requires harsh conditions and often leads to poor yields and side reactions[7]. You will still need to strongly acidify and heat the mixture to force the cleavage of the phthalamic acid amide bond and induce decarboxylation. This adds unnecessary salt to your final 13C-amino acid product, complicating purification.

    Q: Why is my 13C-amino acid yield lower than expected even after complete hydrolysis? A: If hydrolysis is complete but the yield is low, the issue is likely product isolation. Amino acids are highly water-soluble zwitterions. If you used excessive aqueous acid, evaporating it leaves a sticky hydrochloride salt. Ensure you are using a cation-exchange resin (e.g., Dowex 50WX8) to properly desalt and elute the pure 13C-amino acid.

    Q: Does the 13C label at the 2-position affect the decarboxylation rate? A: The kinetic isotope effect (KIE) of 13C at the malonate position is negligible for the overall reaction time at reflux temperatures. The rate-limiting step remains the steric hindrance during the initial cleavage of the phthalimide group, not the thermal loss of CO2.

    References

    • Gabriel synthesis. Wikipedia, Wikimedia Foundation.[Link]

    • Gabriel Synthesis - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

    • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Institutes of Health (PMC).[Link]

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    Technical Support Center: Optimizing 13C-Labeled Gabriel-Malonic Ester Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently consult with researchers who experience low yields or isotopic dilution during the synthesis of labeled amino acids. The Gabriel-malonic ester synthesis remains a cornerstone methodology for the preparation of unnatural or 1[1]. However, when working with highly expensive 13C-labeled precursors, standard textbook protocols often fail to account for competing side reactions.

    This technical guide is designed to help drug development professionals and synthetic chemists understand the causality behind these side reactions and implement self-validating protocols to maximize isotopic incorporation.

    Reaction Pathway Analysis

    Understanding the ambident nature of the enolate intermediate is the first step in troubleshooting. The diagram below illustrates the competing pathways that dictate the fate of your 13C-labeled alkyl halide.

    ReactionPathway A Diethyl Phthalimidomalonate B Enolate Intermediate A->B Base (NaOEt/NaH) D C-Alkylation (Desired SN2) B->D + 13C-Alkyl Halide E E2 Elimination (Alkene Byproduct) B->E Steric Hindrance F O-Alkylation (Ketene Acetal) B->F Ambident Attack C 13C-Alkyl Halide C->D

    Reaction pathways of diethyl phthalimidomalonate enolate with 13C-alkyl halides.

    Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

    Q1: I am trying to synthesize a 13C-labeled amino acid with a branched side chain, but I am recovering alkene byproducts instead of my alkylated intermediate. Why? A1: This is a classic base-catalyzed side reaction. When using secondary or sterically hindered 13C-alkyl halides,2[2] of the desired SN2 substitution. Causality: The diethyl phthalimidomalonate enolate is a moderate base. Steric hindrance around the 13C-halide raises the activation energy for the SN2 transition state, allowing the E2 pathway to dominate. Solution: Switch to a milder, heterogeneous base system (e.g., K2CO3 in DMF) to suppress basicity while maintaining nucleophilicity.

    Q2: I used sodium methoxide (NaOMe) to deprotonate diethyl phthalimidomalonate. My mass spectrometry data now shows a complex mixture of masses. What happened? A2: You are observing transesterification. If the alkoxide base used for deprotonation does not match the alkyl groups of the malonic ester, 3[3]. Causality: The methoxide ion nucleophilically attacks the ethyl ester carbonyls, creating a statistical mixture of dimethyl, diethyl, and ethyl-methyl esters. Solution: Always match your alkoxide base to your ester (e.g., NaOEt with diethyl esters), or better yet, use a non-nucleophilic base like NaH.

    Q3: Is dialkylation a major concern in this synthesis, as it is in standard malonic ester synthesis? A3: No. A major drawback of standard malonic ester synthesis is that the 4[4]. However, in the Gabriel-malonic ester variant, diethyl phthalimidomalonate possesses only one acidic alpha-proton. Once the first alkylation occurs, dialkylation is structurally impossible. If you observe multiple alkylations, suspect poly-halogenated impurities in your 13C-precursor.

    Q4: My alkylation was successful, but after the standard 6N HCl reflux, I still have phthalimide-containing byproducts. How do I force complete hydrolysis? A4: Direct acid hydrolysis of the phthalimide group is notoriously slow due to extreme steric shielding around the fully substituted alpha-carbon. Causality: Pushing the acidic reflux too hard or too long can lead to isotopic scrambling or degradation of sensitive side chains. Solution: Implement the Ing-Manske procedure. React the intermediate with hydrazine hydrate first to rapidly cleave the phthalimide ring into phthalhydrazide, leaving a free amine that easily undergoes subsequent acidic decarboxylation.

    Troubleshooting Workflow

    TroubleshootingLogic Start Issue: Low 13C-Amino Acid Yield Q1 Is the 13C-alkyl halide fully consumed? Start->Q1 Yes Yes Q1->Yes No No Q1->No CheckNMR Check crude NMR for alkene protons (5-6 ppm) Yes->CheckNMR CheckMoisture Check enolate formation and reagent purity No->CheckMoisture Sol1 Action: Switch to K2CO3/DMF or primary halide CheckNMR->Sol1 Alkenes present (E2) Sol2 Action: Use fresh NaH and strictly anhydrous THF CheckMoisture->Sol2 Unreacted starting material

    Troubleshooting logic tree for low yields in 13C-labeled Gabriel-malonic ester alkylation.

    Quantitative Data: Side Reaction Profiles & Mitigation

    To optimize the use of expensive 13C-labeled reagents, selecting the correct base/solvent system is paramount. The table below summarizes expected side-reaction profiles based on empirical optimizations.

    Reaction ConditionBase/Solvent SystemExpected C-Alkylation YieldE2 Elimination RiskTransesterification RiskRecommended Use Case
    Standard Alkoxide NaOEt / EtOH60 - 75%Moderate (10-20%)High (if esters mismatched)Primary, unhindered 13C-alkyl halides.
    Non-Nucleophilic NaH / THF80 - 90%Moderate (10-15%)NoneHighly sensitive isotopic precursors.
    Mild Heterogeneous K2CO3 / DMF85 - 95%Low (<5%)NoneSecondary or sterically hindered 13C-halides.
    Phase-Transfer K2CO3 / TBAB / Toluene85 - 95%Low (<5%)NoneGreen chemistry; modern modifications utilize 5[5] without alcoholic solvents.

    Step-by-Step Methodology: Optimized Protocol

    This self-validating protocol utilizes Sodium Hydride (NaH) in anhydrous THF to completely eliminate transesterification and premature hydrolysis, maximizing the incorporation of 13C-labeled alkyl halides.

    Step 1: Enolate Generation (Anhydrous) Causality: Water trace amounts will destroy the NaH and prematurely hydrolyze the ester groups. Strict anhydrous technique is required.

    • In an oven-dried, argon-flushed Schlenk flask, suspend 1.1 eq of Sodium Hydride (60% dispersion in mineral oil) in anhydrous THF.

    • Self-Validating Check: The suspension must be opaque and grey. If it appears yellow or clumped, the NaH has degraded to NaOH; discard and use a fresh batch.

    • Cool the flask to 0 °C. Add a solution of diethyl phthalimidomalonate (1.0 eq) in THF dropwise over 15 minutes.

    • Self-Validating Check: Observe the evolution of H2 gas (bubbling). The solution will transition from a cloudy suspension to a clear, slightly yellow homogenous solution, confirming quantitative enolate formation.

    Step 2: Isotopic Alkylation

    • To the clear enolate solution at 0 °C, add the 13C-labeled primary alkyl halide (1.05 eq) dropwise.

    • Remove the ice bath and heat the reaction to reflux (65 °C) for 12-18 hours.

    • Self-Validating Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active enolate spot (Rf ~0.4) and the appearance of a new, less polar spot (Rf ~0.6) indicates successful C-alkylation. A fine white precipitate of NaX (e.g., NaBr) will also form, visually confirming substitution.

    Step 3: Ing-Manske Hydrazinolysis & Decarboxylation Causality: Hydrazine acts as a powerful, specialized nucleophile that attacks the phthalimide carbonyls, forming a stable 6-membered phthalhydrazide ring and releasing the free amine, bypassing the high activation energy of direct acid hydrolysis.

    • Concentrate the THF mixture, resuspend in ethanol, and add Hydrazine hydrate (1.2 eq). Reflux for 2 hours.

    • Self-Validating Check: A voluminous white precipitate of phthalhydrazide will form in the flask.

    • Filter the precipitate. Concentrate the filtrate, then resuspend the crude intermediate in 6N HCl.

    • Reflux the acidic mixture for 12 hours to hydrolyze the ethyl esters and drive decarboxylation.

    • Self-Validating Check: The cessation of CO2 bubbling indicates the completion of decarboxylation. The resulting solution contains the hydrochloride salt of your 13C-labeled racemic amino acid, ready for ion-exchange purification.

    References

    • BenchChem Technical Support Team. "Identifying and Minimizing Side Products in Malonic Ester Synthesis." BenchChem. 3

    • Grokipedia. "Malonic Ester Synthesis." Grokipedia. 5

    • BenchChem. "Diethyl phthalimidomalonate | 92096-47-4." BenchChem. 1

    • Wikipedia. "Malonic ester synthesis." Wikipedia. 4

    • Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions." LibreTexts.2

    Sources

    Technical Support Center: Optimizing Solubility of Diethyl 2-Phthalimidomalonate-2-13C

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique handling challenges associated with diethyl 2-phthalimidomalonate-2-13C (DPM-13C) .

    DPM-13C is the quintessential "masked glycine" equivalent used in the Sorensen and Gabriel syntheses of 13C-labeled α-amino acids[1]. Because isotopically labeled precursors are high-value reagents, minimizing solvent volume to maximize reaction concentration and yield is critical. However, its rigid molecular structure often leads to frustrating solubility limits. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your alkylation workflows succeed.

    Data Presentation: Solubility Profile of DPM-13C

    Understanding the baseline solubility of DPM-13C is the first step in troubleshooting. The table below categorizes solvents based on their interaction with the crystal lattice of the phthalimidomalonate structure[2],[3].

    Solvent ClassSpecific SolventSolubility StatusApplication Context & Mechanistic Causality
    Polar Aprotic DMF / DMSOHigh (>100 mg/mL)Preferred reaction solvent. Solvates cations (e.g., Na⁺), leaving the phthalimidomalonate anion "naked" and highly reactive[2].
    Chlorinated Dichloromethane (DCM)Moderate (~30-50 mg/mL)Good for extractions and Phase-Transfer Catalysis (PTC) workflows.
    Ethereal THF / Diethyl EtherLow (<10 mg/mL)Poor solvation of the rigid phthalimide ring. Not recommended without the use of co-solvents[3].
    Protic EthanolModerate (Hot)Useful for recrystallization; poor for strong base alkylations due to competing alkoxide formation.
    Non-Polar Hexane / HeptaneInsoluble Ideal as an anti-solvent for precipitating the final alkylated product.

    Troubleshooting Q&A: Solubility Challenges

    Q1: Why does diethyl 2-phthalimidomalonate-2-13C exhibit such poor solubility in standard ethereal solvents (e.g., THF) at room temperature? Causality: The molecule possesses a rigid, planar phthalimide ring system that stacks efficiently in the solid state, leading to a high crystal lattice energy. Ethereal solvents lack the dielectric constant and hydrogen-bond accepting/donating capacity required to disrupt these strong intermolecular forces[3]. Solution: Transition to polar aprotic solvents or use a co-solvent system.

    Q2: I need to perform an alkylation, but my DPM-13C is crashing out of the THF solution. How can I improve solubility without using massive solvent volumes that dilute the reaction? Causality: Dilution reduces the collision frequency of reactants, drastically lowering the reaction rate. Solution: Instead of adding more THF, use a co-solvent system (e.g., THF/DMF mixtures) or transition completely to DMF or DMSO. Polar aprotic solvents specifically solvate the counter-cation (e.g., Na⁺ or K⁺ from the base), leaving the phthalimidomalonate anion "naked" and highly reactive, while easily dissolving the neutral DPM-13C precursor[2].

    Q3: I am doing a solid-liquid biphasic alkylation. The DPM-13C is not dissolving in the organic phase. What should I do? Causality: In a biphasic system (e.g., solid K₂CO₃ in toluene or DCM), the bulky DPM-13C might not dissolve well, and the inorganic base is completely insoluble in the organic layer. Solution: A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) facilitates the transfer of the reactive anion into the organic phase. This effectively bypasses the bulk solubility limit of the neutral precursor by continuously reacting the small dissolved fraction, pulling the equilibrium forward[1].

    Q4: Are there solvent-free alternatives if my specific labeled derivative remains stubbornly insoluble? Causality: Yes. Mechanochemistry (ball milling) is an emerging technique to overcome solubility issues in organic synthesis. By applying mechanical force, the crystal lattice is disrupted, allowing solid-state cross-coupling and alkylation reactions to occur without the need for solvent solvation[4].

    Decision Matrix: Solubility Optimization Workflow

    G Start Evaluate DPM-13C Solubility CheckPolar Is Polar Aprotic Solvent Acceptable? Start->CheckPolar UseDMF Use DMF or DMSO (High Solubility) CheckPolar->UseDMF Yes CheckBiphasic Is Biphasic System Acceptable? CheckPolar->CheckBiphasic No UsePTC Use DCM/Water + TBAB (Phase Transfer) CheckBiphasic->UsePTC Yes UseMechano Use Ball Milling (Solvent-Free) CheckBiphasic->UseMechano No

    Workflow for selecting the optimal solubility strategy for DPM-13C.

    Self-Validating Experimental Protocols

    Protocol 1: Optimized Alkylation in a Polar Aprotic Solvent System

    This protocol utilizes DMF to overcome lattice energy barriers, ensuring complete dissolution of the 13C-labeled precursor prior to alkylation[2],[1].

    • Step 1: Preparation. In an oven-dried flask under an inert atmosphere (N₂/Ar), suspend 1.0 eq of DPM-13C in anhydrous DMF (approx. 5 mL per mmol).

      • Self-Validation Check: The mixture will initially appear as a cloudy white suspension.

    • Step 2: Deprotonation. Add 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.

      • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic malonate proton, driving the reaction forward via H₂ gas evolution[1].

      • Self-Validation Check: Bubbling (H₂ gas) will be observed immediately. Within 15-30 minutes, the cloudy suspension will transition into a clear, pale-yellow solution , confirming complete deprotonation and successful solubilization of the anion.

    • Step 3: Alkylation. Dropwise add 1.2 eq of the target alkyl halide. Stir at room temperature or heat to 60 °C depending on the electrophile's reactivity.

    • Step 4: Quench and Isolate. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. The high aqueous solubility of DMF ensures it washes into the aqueous layer during extraction, leaving the pure alkylated 13C-product in the organic phase.

    Protocol 2: Biphasic Phase-Transfer Catalysis (PTC) Alkylation

    If high-boiling solvents like DMF must be avoided, PTC allows for efficient reaction despite the poor bulk solubility of DPM-13C in standard organic solvents.

    • Step 1: Setup. Suspend 1.0 eq of DPM-13C and 1.5 eq of alkyl halide in Dichloromethane (DCM) (10 mL per mmol).

      • Note: Partial insolubility of the precursor at this stage is expected and acceptable.

    • Step 2: Base and Catalyst Addition. Add an equal volume of 50% w/w aqueous NaOH solution. Add 0.1 eq of Tetrabutylammonium Bromide (TBAB).

      • Causality: The lipophilic tetrabutylammonium cation pairs with the deprotonated DPM-13C anion at the biphasic interface and pulls it deep into the DCM layer, overcoming the solubility barrier of the neutral species.

    • Step 3: Reaction. Vigorously stir the biphasic mixture at room temperature for 4-12 hours.

      • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The gradual disappearance of the solid DPM-13C suspension in the organic layer visually indicates successful conversion to the highly soluble alkylated product.

    G SolidBase Aqueous Base (NaOH) or Solid K2CO3 PTC TBAB Catalyst (Phase Transfer) SolidBase->PTC Deprotonates at Interface Anion [DPM-13C] Anion Solubilized in Organic PTC->Anion Forms Lipophilic Ion Pair Product Alkylated DPM-13C Fully Soluble Anion->Product SN2 Reaction Electrophile Alkyl Halide (R-X) in Organic Phase Electrophile->Product Reacts with Anion

    Phase-transfer catalysis mechanism for solubilizing and reacting DPM-13C.

    References

    • Seo, T. et al. "Toward overcoming solubility issues in organic chemistry". Hokkaido University. Available at: [Link]

    • Wu, W. et al. "Lysine 2,3-Aminomutase and trans-4,5-Dehydrolysine: Characterization of an Allylic Analogue of a Substrate-Based Radical in the Catalytic Mechanism". Biochemistry - ACS Publications. Available at: [Link]

    • "Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview". Asian Journal of Pharmacy and Technology. Available at: [Link]

    Sources

    Validation & Comparative

    mass spectrometry validation of diethyl 2-phthalimidomalonate-2-13C synthesized products

    Author: BenchChem Technical Support Team. Date: April 2026

    High-Resolution Mass Spectrometry Validation of Diethyl 2-phthalimidomalonate-2-13C: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter the critical challenge of validating isotopically labeled synthetic precursors. Diethyl 2-phthalimidomalonate (DEPM) is a cornerstone building block utilized in the Gabriel-malonic ester synthesis of functionalized α-amino acids. When laboratories synthesize or procure its 13C-labeled isotopologue—specifically diethyl 2-phthalimidomalonate-2-13C—verifying the site-specific incorporation and absolute isotopic enrichment is paramount.

    Any residual unlabeled precursor directly translates to isotopic dilution in downstream products, which can severely compromise metabolic tracing or NMR-based structural studies. While NMR is excellent for confirming the position of the label, High-Resolution Mass Spectrometry (HRMS) is the definitive tool for calculating absolute isotopic enrichment[1]. This guide provides an objective comparison between newly synthesized DEPM-2-13C, high-purity commercial standards, and unlabeled alternatives, utilizing a self-validating LC-HRMS methodology.

    Comparative Analysis: Synthesized vs. Commercial vs. Unlabeled DEPM

    To objectively evaluate a synthesized batch of DEPM-2-13C, it must be benchmarked against both its unlabeled counterpart[2] and premium commercial standards. The table below outlines the quantitative mass spectrometry parameters required for this comparison.

    Table 1: Quantitative MS Parameters for DEPM Isotopologues

    Compound VariantFormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Target Isotopic PurityApplication Suitability
    Unlabeled DEPM C₁₅H₁₅NO₆305.0899306.0972Natural AbundanceStandard non-labeled synthesis
    Commercial DEPM-2-13C ¹³C₁C₁₄H₁₅NO₆306.0933307.1006≥99 atom % ¹³CHigh-fidelity metabolic tracing
    Synthesized DEPM-2-13C MixedMixed306.0972 & 307.1006Variable (Target: >99%)Requires strict MS validation

    Causality in Experimental Design

    Why is HRMS strictly required over nominal mass instruments? Low-resolution mass spectrometry (LRMS) struggles with spectral interference. The 15 carbon atoms in unlabeled DEPM create a natural M+1 isotopic peak (approx. 16.5% relative intensity) due to the natural ~1.1% abundance of ¹³C.

    An Orbitrap or FT-ICR mass spectrometer operated at a resolving power of >100,000 is mandatory to accurately integrate the true ¹³C-labeled signal and subtract the natural isotopic background[1]. This high resolving power separates the target ¹³C isotope from potential isobaric background ions, ensuring the calculated enrichment is an absolute reflection of synthetic success rather than spectral overlap[3].

    Workflow Visualization

    MS_Validation_Workflow SamplePrep 1. Sample Preparation Dilution in ACN/H2O (1:1) UHPLC 2. UHPLC Separation C18 Column, Gradient Elution SamplePrep->UHPLC HRMS 3. Orbitrap HRMS Positive ESI, R > 100k UHPLC->HRMS DataExtraction 4. Isotopologue Extraction m/z 306.0972 vs 307.1006 HRMS->DataExtraction Validation 5. Enrichment Calculation Target: >99 atom % 13C DataExtraction->Validation

    Step-by-step LC-HRMS validation workflow for determining isotopic enrichment of DEPM-2-13C.

    Self-Validating Experimental Protocol: LC-HRMS Analysis

    This protocol is designed as a self-validating system. By running an unlabeled standard alongside the synthesized product, you establish a baseline for natural isotopic distribution and verify detector linearity, ensuring the final enrichment calculation is mathematically sound.

    Step 1: Sample Preparation

    • Action: Dissolve 1 mg of synthesized DEPM-2-13C in 1 mL of LC-MS grade Acetonitrile (ACN). Dilute 1:100 in a solution of 50% ACN / 50% Water containing 0.1% Formic Acid. Prepare an identical concentration of an unlabeled DEPM reference standard.

    • Causality: DEPM is highly hydrophobic; starting with 100% ACN ensures complete solubilization without precipitation. The 0.1% formic acid acts as a crucial proton donor, drastically enhancing the ionization efficiency to form stable [M+H]⁺ ions in positive Electrospray Ionization (+ESI) mode.

    Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a mobile phase gradient from 5% to 95% ACN over 5 minutes.

    • Causality: While direct infusion MS is faster, UHPLC separation is necessary to resolve DEPM from unreacted synthetic starting materials (e.g., potassium phthalimide or diethyl bromomalonate). This prevents ion suppression in the ESI source, ensuring the MS detector response remains directly proportional to the DEPM concentration[4].

    Step 3: HRMS Acquisition

    • Action: Operate the Orbitrap mass spectrometer in positive ESI mode with a resolving power set to 100,000 (at m/z 200). Define the scan range from m/z 150 to 500.

    • Causality: Operating at R > 100,000 allows for the baseline separation of the target ¹³C isotope from any co-eluting isobaric interferences, ensuring that the integration of the m/z 307.1006 peak is entirely free from contamination[1].

    Step 4: Data Processing & Enrichment Calculation

    • Action: Extract the ion chromatograms (EIC) for m/z 306.0972 (Unlabeled [M+H]⁺) and m/z 307.1006 (Labeled [M+H]⁺) using a narrow 5 ppm mass tolerance window.

    • Calculation: Isotopic Enrichment (%) =[Area of m/z 307.1006 / (Area of m/z 306.0972 + Area of m/z 307.1006)] × 100. (Note: For absolute precision, subtract the theoretical natural M+1 contribution derived from the unlabeled standard's M+0 peak before the final calculation).

    • Self-Validation Check: The unlabeled standard must yield an apparent M+1 enrichment of ~16.5% (reflecting natural abundance across 15 carbons). If the standard deviates significantly, the MS detector may be suffering from dynamic range saturation, and the samples must be further diluted.

    Conclusion

    For researchers synthesizing ¹³C-labeled amino acids, the isotopic purity of the starting diethyl 2-phthalimidomalonate-2-13C dictates the success of the entire downstream pathway. By implementing this rigorous, self-validating LC-HRMS protocol, laboratories can confidently distinguish between high-fidelity products (≥99 atom % ¹³C) and sub-optimal syntheses, ensuring the integrity of subsequent applications.

    References

    • Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies. Analytical Chemistry (ACS Publications). 1

    • Diethyl 2-phthalimidomalonate - the NIST WebBook. National Institute of Standards and Technology (NIST). 2

    • 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry (ACS Publications). 4

    • Diethyl 2-phthalimidomalonate-2-13C 13C 99atom 92096-47-4. Sigma-Aldrich.

    Sources

    A Comparative Guide to 13C-Amino Acid Synthesis: Diethyl 2-Phthalimidomalonate-2-13C vs. 13C-Bromoacetate

    Author: BenchChem Technical Support Team. Date: April 2026

    Isotopic labeling with 13C is a critical technique for NMR-based structural biology, metabolic flux analysis, and quantitative mass spectrometry. The synthesis of 13C-labeled amino acids requires precursors that not only efficiently transfer the expensive isotope but also provide rigorous control over stereochemistry and functional group tolerance.

    As an application scientist designing a synthetic route, selecting the correct isotopic precursor dictates the entire workflow. This guide objectively compares two foundational precursors—Diethyl 2-phthalimidomalonate-2-13C (DPMA-13C) and 13C-bromoacetate —analyzing their mechanistic paradigms, experimental causality, and overall performance.

    Mechanistic Paradigms in Isotope Transfer

    The fundamental difference between these two reagents lies in their electronic roles during carbon-carbon bond formation:

    • DPMA-13C as a Nucleophile: DPMA-13C acts as a pre-protected glycine enolate equivalent[1]. The 13C label is fixed at the α -carbon (C2 position). It undergoes deprotonation to form a nucleophilic enolate, which is subsequently alkylated by an external electrophile (e.g., an alkyl halide)[2].

    • 13C-Bromoacetate as an Electrophile: 13C-Bromoacetate (typically ethyl or tert-butyl bromoacetate) acts as a highly reactive electrophile. It is attacked by external nucleophiles—often chiral enolates—allowing for the highly enantioselective construction of complex α

      • and β -amino acids[3].

    Diethyl 2-Phthalimidomalonate-2-13C: The Robust Nucleophile

    DPMA-13C is the cornerstone of the Gabriel-malonic ester synthesis[4]. It is ideal for the bulk synthesis of racemic unnatural or standard α -amino acids where the primary goal is robust, high-yielding isotope incorporation at the α -carbon.

    Causality & Chemistry

    The structural design of DPMA-13C is highly intentional. The phthalimide group strictly prevents over-alkylation at the nitrogen atom, a common failure mode in direct amination protocols[4]. Simultaneously, the dual electron-withdrawing ethyl ester groups stabilize the carbanion formed at the 13C-labeled C2 position, ensuring a clean, predictable SN​2 reaction with primary or secondary alkyl halides[2].

    DPMA_Workflow A DPMA-13C (Nucleophile) B NaOEt / EtOH Deprotonation A->B C 13C-Enolate B->C D Alkyl Halide (R-X) SN2 Alkylation C->D E Alkylated Intermediate D->E F 6M HCl Reflux Hydrolysis & Decarboxylation E->F G Racemic 13C-Amino Acid F->G

    Workflow for racemic 13C-amino acid synthesis using DPMA-13C.

    Self-Validating Experimental Protocol

    Step 1: Enolate Formation

    • Action: Dissolve DPMA-13C in anhydrous ethanol. Add 1.05 equivalents of Sodium Ethoxide (NaOEt) at 0 °C.

    • Causality: NaOEt is chosen specifically to match the ethyl ester groups of DPMA, preventing unwanted transesterification side reactions that would complicate purification.

    • Validation Check: The disappearance of the active methylene proton signal in in-process 1 H-NMR confirms quantitative enolization.

    Step 2: Alkylation

    • Action: Add 1.1 equivalents of the target alkyl halide (e.g., benzyl bromide for 13C-phenylalanine) and reflux for 4-6 hours.

    Step 3: One-Pot Hydrolysis and Decarboxylation

    • Action: Isolate the intermediate, suspend in 6M HCl, and reflux for 12 hours.

    • Causality: The strong acidic conditions and elevated temperature drive a highly efficient cascade: it hydrolyzes the ethyl esters to carboxylic acids, cleaves the phthalimide protecting group to yield phthalic acid, and induces the spontaneous thermal decarboxylation of the unstable β -diacid to yield the final α -amino acid[1].

    • Validation Check: The continuous release of CO2​ gas during the reflux stage serves as a physical indicator of successful decarboxylation. Post-reaction, the precipitation of phthalic acid upon cooling confirms the removal of the amine protecting group.

    13C-Bromoacetate: The Versatile Electrophile

    When stereochemical control is paramount, 13C-bromoacetate is the superior choice. By pairing this electrophile with chiral auxiliaries (such as Dellaria's oxazinone or Evans' oxazolidinone), researchers can achieve asymmetric syntheses of complex targets, such as L-[2-13C]aspartic acid[5] or enantiopure β -amino acids[3].

    Causality & Chemistry

    13C-Bromoacetate relies on the principle of steric shielding. When a chiral auxiliary is enolized, one face of the enolate is sterically blocked. The highly reactive bromine leaving group on the 13C-bromoacetate ensures a rapid SN​2 attack from the unhindered face, translating the auxiliary's chirality into a newly formed, isotopically labeled stereocenter with high diastereomeric excess (d.e.)[5].

    Bromoacetate_Workflow A Chiral Auxiliary (e.g., Oxazinone) B LHMDS / THF, -78°C Enolate Formation A->B C Chiral Enolate B->C D 13C-Bromoacetate Electrophilic Attack C->D E Alkylated Auxiliary (High d.e.) D->E F LiOH / H2O2 Auxiliary Cleavage E->F G Enantiopure 13C-Amino Acid F->G

    Asymmetric 13C-amino acid synthesis using 13C-bromoacetate and a chiral auxiliary.

    Self-Validating Experimental Protocol

    Step 1: Kinetic Enolization

    • Action: Dissolve the chiral auxiliary in anhydrous THF. Cool to -78 °C and add 1.1 equivalents of Lithium hexamethyldisilazide (LHMDS) dropwise.

    • Causality: LHMDS is a bulky, non-nucleophilic base. It kinetically deprotonates the auxiliary without attacking the sensitive carbonyl groups, preventing acyl cleavage[3].

    Step 2: Diastereoselective Alkylation

    • Action: Add 13C-bromoacetate dropwise at -78 °C. Stir for 2.5 hours.

    • Causality: Maintaining cryogenic temperatures (-78 °C) minimizes molecular kinetic energy, forcing the electrophile to strictly obey the steric constraints of the chiral auxiliary, thereby maximizing facial selectivity.

    • Validation Check: Diastereomeric excess (d.e.) is directly monitored via crude 1 H-NMR or chiral HPLC before cleavage. The presence of a single major diastereomeric α -proton peak confirms the facial selectivity of the alkylation.

    Step 3: Auxiliary Cleavage

    • Action: Treat the alkylated intermediate with LiOH and H2​O2​ in a THF/water mixture.

    • Causality: The addition of hydrogen peroxide forms the highly nucleophilic hydroperoxide anion ( HOO− ), which accelerates the hydrolysis of the chiral auxiliary at low temperatures, preventing the racemization of the newly formed 13C-labeled stereocenter[3].

    Quantitative Comparison

    To guide procurement and synthetic planning, the following table summarizes the operational metrics of both precursors based on standard literature applications[5],[3],[2],[4].

    ParameterDiethyl 2-phthalimidomalonate-2-13C13C-Bromoacetate
    Chemical Role Nucleophile (13C-Enolate)Electrophile (13C-Alkylating Agent)
    Stereochemical Outcome Racemic (requires enzymatic/chemical resolution)Highly Enantioselective (via chiral auxiliaries)
    Workflow Complexity Low (2 main steps: Alkylation One-pot hydrolysis/decarboxylation)High (3-4 steps: Auxiliary attachment Alkylation Cleavage)
    Atom Economy Low (Loss of phthalic acid, ethanol, and CO2​ )Moderate to High (Auxiliary can often be recovered)
    Typical Yields 65% – 85% (Overall)70% – 90% (with >95:5 d.r.)
    Primary Use Case Bulk synthesis of standard/unnatural α -amino acidsSynthesis of complex, non-canonical, or β -amino acids

    Strategic Recommendations

    • Choose DPMA-13C when: You require a robust, scalable route to a standard α -amino acid and possess the downstream capabilities to perform chiral resolution (e.g., via acylase enzymes). The operational simplicity of the one-pot deprotection/decarboxylation step significantly reduces hands-on time.

    • Choose 13C-Bromoacetate when: You are synthesizing complex, sterically hindered, or β -amino acids where late-stage resolution is impossible or low-yielding. The ability to dictate absolute stereochemistry via chiral auxiliaries justifies the longer synthetic sequence and higher upfront complexity.

    References

    • Takatori, K., Nishihara, M., & Kajiwara, M. (1999). An asymmetric synthesis of L-[2-13C]aspartic acid from sodium [2-13C]acetate. Journal of Labelled Compounds and Radiopharmaceuticals. URL:[Link]

    • Pilli, R. A., Zanotto, P. R., & Böckelmann, M. A. (2001). A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids. Tetrahedron. URL:[Link]

    • Lieder, K. W., et al. (2000). Lysine 2,3-Aminomutase and trans-4,5-Dehydrolysine: Characterization of an Allylic Analogue of a Substrate-Based Radical in the Catalytic Mechanism. Biochemistry. URL:[Link]

    • Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. URL:[Link]

    Sources

    Verifying ¹³C Positional Labeling in Diethyl 2-Phthalimidomalonate-2-¹³C Derivatives: A Comparative Guide to 2D NMR Techniques

    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Unambiguous Structural Confirmation

    For researchers in drug development and the broader scientific community, precise isotopic labeling is paramount for a multitude of applications, from metabolic flux analysis to mechanistic studies. The synthesis of specifically labeled compounds, such as diethyl 2-phthalimidomalonate-2-¹³C, requires rigorous analytical methods to confirm the exact position of the isotope. While 1D NMR provides initial structural information, 2D NMR spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), offers an unparalleled level of detail for unambiguous verification.

    This guide provides a comprehensive comparison of HSQC and HMBC for the explicit purpose of verifying the ¹³C label in diethyl 2-phthalimidomalonate-2-¹³C derivatives. We will delve into the theoretical underpinnings of these techniques, present a step-by-step experimental protocol, and analyze the expected data to demonstrate their synergistic power in structural elucidation.

    The Challenge: Pinpointing the ¹³C Label

    Following the synthesis of a ¹³C-labeled molecule, confirming that the isotope has been incorporated at the desired position is a critical quality control step. In the case of diethyl 2-phthalimidomalonate-2-¹³C, the target is the central malonate carbon (C2). While a standard ¹³C NMR would show a signal for this carbon, it wouldn't definitively prove its identity without exhaustive comparison to the unlabeled compound and potentially complex spectral analysis. This is where the power of two-dimensional correlation spectroscopy becomes evident.

    The Solution: A Dual-Approach with HSQC and HMBC

    HSQC and HMBC are powerful 2D NMR experiments that reveal correlations between protons (¹H) and carbons (¹³C), providing a detailed connectivity map of the molecule.[1][2] Their combined use offers a self-validating system for structural confirmation.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[1][3] In an HSQC spectrum, a cross-peak indicates a direct C-H bond.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment, conversely, reveals long-range correlations between protons and carbons over two or three bonds.[1][3] This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments.[4][5]

    By strategically analyzing the information from both spectra, we can unequivocally confirm the position of the ¹³C label.

    Experimental Design: A Comparative Analysis

    To illustrate the efficacy of this dual-approach, we will outline a hypothetical experiment comparing the 2D NMR data of both unlabeled diethyl 2-phthalimidomalonate and its diethyl 2-phthalimidomalonate-2-¹³C derivative.

    Experimental Workflow

    Figure 1: A schematic overview of the experimental workflow for verifying the ¹³C label position.

    Detailed Experimental Protocols

    Sample Preparation:

    • Dissolve approximately 10-20 mg of the unlabeled diethyl 2-phthalimidomalonate in 0.6 mL of deuterated chloroform (CDCl₃).

    • Repeat the process for the diethyl 2-phthalimidomalonate-2-¹³C derivative in a separate NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    NMR Data Acquisition:

    All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Standard proton-decoupled single-pulse experiment.

    • HSQC: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments). Optimize the spectral width in the ¹³C dimension to cover the expected chemical shift range.

    • HMBC: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments). Set the long-range coupling delay to optimize for correlations over a range of J-couplings (typically 4-10 Hz).

    Data Interpretation: Unveiling the ¹³C Position

    The key to confirming the ¹³C label lies in the distinct patterns observed in the HSQC and HMBC spectra of the labeled versus the unlabeled compound.

    Expected ¹H and ¹³C Chemical Shifts

    The following table summarizes the expected chemical shifts for the key atoms in diethyl 2-phthalimidomalonate.

    Atom Structure Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
    H2Phthalimido-CH~5.5-
    C2Phthalimido-CH-~50
    H-ethyl (CH₂)-O-CH₂-CH₃~4.3-
    C-ethyl (CH₂)-O-CH₂-CH₃-~62
    H-ethyl (CH₃)-O-CH₂-CH₃~1.3-
    C-ethyl (CH₃)-O-CH₂-CH₃-~14
    H-phthalimidoAromatic~7.8-7.9-
    C-phthalimidoAromatic~124, 134
    C=O (ester)-COO--~165
    C=O (phthalimido)-CON--~167

    Table 1: Predicted ¹H and ¹³C NMR chemical shifts for diethyl 2-phthalimidomalonate.

    Analysis of the Unlabeled Compound
    • HSQC: A cross-peak will be observed between the proton at C2 (H2, ~5.5 ppm) and the carbon C2 (~50 ppm), confirming their direct bond.

    • HMBC: Long-range correlations will be observed from H2 to the ester carbonyl carbons (~165 ppm) and the phthalimido carbonyl carbons (~167 ppm). Correlations will also be seen from the ethyl protons to C2.

    Analysis of the Diethyl 2-Phthalimidomalonate-2-¹³C Compound

    The introduction of the ¹³C label at the C2 position will introduce a large one-bond ¹J(C,H) coupling constant (~150 Hz) between C2 and H2. This will have a dramatic and informative effect on the 2D NMR spectra.

    • HSQC: The cross-peak corresponding to the C2-H2 correlation will be significantly intensified due to the 99% abundance of ¹³C at this position. This provides the first strong piece of evidence for successful labeling.

    • HMBC: The most definitive proof comes from the HMBC spectrum. The large one-bond J-coupling will often lead to the suppression of the direct C2-H2 correlation in a standard HMBC experiment. However, the crucial long-range correlations from H2 to the surrounding carbonyl carbons will remain. The presence of these correlations, coupled with the enhanced C2-H2 signal in the HSQC, provides an unambiguous confirmation of the ¹³C label at the C2 position.

    Visualizing the Key Correlations

    Figure 2: Key HSQC (blue) and HMBC (red) correlations for verifying the ¹³C label at the C2 position.

    Conclusion: A Robust and Reliable Method

    The combined application of HSQC and HMBC provides a robust and self-validating methodology for the precise verification of ¹³C isotopic labeling in molecules like diethyl 2-phthalimidomalonate-2-¹³C. The direct one-bond correlation observed in the HSQC, coupled with the characteristic long-range correlations in the HMBC, offers unambiguous proof of the label's position. This dual-pronged approach ensures the high fidelity of synthesized labeled compounds, a critical requirement for their application in advanced scientific research and drug development. By understanding and applying these powerful 2D NMR techniques, researchers can proceed with confidence in the structural integrity of their isotopically labeled materials.

    References

    • Leveraging the HMBC to Facilitate Metabolite Identific
    • Structure elucidation of uniformly 13C labeled small molecule n
    • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
    • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.
    • H-C multiple-bond correlations: HMBC. University of Missouri-St. Louis.
    • HSQC and HMBC for Topspin. University of California, Santa Barbara.
    • HMBC and HMQC Spectra. Chemistry LibreTexts.
    • Diethyl 2-phthalimidomalon
    • Diethyl phthalimidomalon

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    A Senior Application Scientist's Guide to Determining Isotopic Enrichment in Diethyl 2-Phthalimidomalonate-2-¹³C

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth comparison of the two primary analytical techniques for this determination: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will explore the fundamental principles of each method, offer detailed, field-tested protocols, and present a comparative analysis to guide researchers in selecting the optimal technique for their specific needs. Our focus is not just on the "how," but the "why"—explaining the causality behind every experimental choice to ensure a robust and self-validating analytical system.

    The Core Challenge: Distinguishing Isotopes

    At its heart, determining isotopic enrichment is a quantitative exercise in differentiating molecules that vary by a single neutron. In our target molecule, Diethyl 2-phthalimidomalonate-2-¹³C, the methine carbon (C-2) is substituted with the stable heavy isotope of carbon, ¹³C, instead of the naturally abundant ¹²C.

    The natural abundance of ¹³C is approximately 1.1%.[1] Therefore, our task is to precisely measure the percentage of molecules in the sample where the C-2 position is occupied by a ¹³C atom, and to confirm this value is significantly higher than the natural background.

    I. A Comparative Overview: NMR vs. Mass Spectrometry

    Both NMR and MS are powerful techniques capable of providing accurate enrichment data, but they operate on fundamentally different principles and offer distinct advantages. The choice between them often depends on available instrumentation, sample amount, required precision, and whether non-destructive analysis is necessary.

    FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
    Fundamental Principle Measures the nuclear spin properties of isotopes in a magnetic field.Measures the mass-to-charge ratio (m/z) of ionized molecules.
    Analysis Type Non-destructive. The sample can be fully recovered.Destructive. The sample is consumed during ionization.
    Information Provided Provides site-specific enrichment. Can distinguish between different labeled positions.Provides bulk enrichment for the entire molecule. Requires careful data correction.
    Sample Preparation Simple: dissolve in a suitable deuterated solvent.More complex: may require derivatization and chromatographic separation (e.g., LC-MS).
    Sensitivity Lower sensitivity (milligram to microgram range).High sensitivity (microgram to nanogram range).
    Precision & Accuracy High precision and accuracy, directly measures isotope ratios from peak integrals.[2][3][4]High precision and accuracy, but requires correction for natural isotopic abundance.[5][6]
    Throughput Lower throughput due to longer acquisition times.Higher throughput, especially with autosamplers.

    A third technique, Fourier-Transform Infrared (FTIR) Spectroscopy, can also be used for isotope ratio analysis as the vibrational frequency of a chemical bond is dependent on the mass of the atoms involved (e.g., a ¹³C-H bond vibrates at a different frequency than a ¹²C-H bond).[7][8] However, for a complex molecule in a condensed phase, the spectral overlap and relatively small frequency shifts make it less precise and practical than NMR or MS for this specific application.[9][10][11]

    II. Method 1: Quantitative ¹H NMR Spectroscopy

    Proton NMR (¹H NMR) offers an elegant and direct method for determining ¹³C enrichment at a specific position adjacent to a proton. The causality lies in a phenomenon called spin-spin coupling. A ¹³C nucleus has a nuclear spin (I=½), just like a proton, while the common ¹²C nucleus does not (I=0). This difference is the key.

    The proton attached to the C-2 carbon will be split by the spin of the ¹³C nucleus it is bonded to, a phenomenon known as one-bond carbon-proton coupling (¹J_CH_). This results in the appearance of "satellite" peaks flanking the main signal.

    • Main Signal: Represents the proton attached to a ¹²C atom.

    • ¹³C Satellites: A doublet representing the proton attached to a ¹³C atom.

    The isotopic enrichment is simply the ratio of the integrated area of the satellite peaks to the total integrated area of the main peak plus the satellites.

    Experimental Protocol: ¹H NMR
    • Sample Preparation:

      • Accurately weigh approximately 10-15 mg of Diethyl 2-phthalimidomalonate-2-¹³C.

      • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The solvent must provide a strong lock signal and dissolve the compound completely.

    • Instrument Setup & Acquisition:

      • Use a high-field NMR spectrometer (≥400 MHz) to ensure good signal separation.

      • Critical Parameter—Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest proton spin-lattice relaxation time (T₁). For quantitative accuracy, all protons must fully relax back to thermal equilibrium between scans. A typical value might be 30-60 seconds. Failure to do so is a common source of error, leading to underestimation of signals with longer T₁ values.[2]

      • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>200:1), especially for the low-intensity satellite peaks.

    • Data Processing & Calculation:

      • Apply Fourier transform and phase correct the spectrum.

      • Carefully integrate the main methine proton signal (at C-2) and its corresponding ¹³C satellites. The methine proton in this molecule typically appears as a singlet (or a triplet if coupled to adjacent CH₂ protons, though in this case it's a singlet) around 5.5-6.0 ppm. The ¹³C satellites will be symmetrically positioned around this main peak.

      • Calculate the enrichment using the following formula:

      % ¹³C Enrichment = [ (Area_Satellite1 + Area_Satellite2) / (Area_MainPeak + Area_Satellite1 + Area_Satellite2) ] x 100

    Workflow for ¹H NMR Enrichment Determination

    G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing P1 Weigh 10-15 mg of Sample P2 Dissolve in Deuterated Solvent P1->P2 A1 Set Quantitative Parameters (e.g., d1 = 60s) P2->A1 A2 Acquire Spectrum (High S/N) A1->A2 D1 Fourier Transform & Phasing A2->D1 D2 Integrate Main Peak & Satellites D1->D2 D3 Calculate Enrichment from Integral Ratios D2->D3 Result Final Enrichment % D3->Result

    Caption: Workflow for ¹³C enrichment analysis by ¹H NMR.

    III. Method 2: High-Resolution Mass Spectrometry

    Mass spectrometry provides an orthogonal approach, measuring the mass-to-charge ratio (m/z) of the molecule. The isotopic enrichment is determined by comparing the abundance of the molecule containing only the most abundant isotopes (the monoisotopic peak, M+0) with the abundance of the molecule containing one ¹³C atom (the M+1 peak).

    For Diethyl 2-phthalimidomalonate (C₁₅H₁₅NO₆, MW ≈ 305.28 g/mol ), the unlabeled molecule will produce the M+0 peak.[12][13] The labeled molecule, Diethyl 2-phthalimidomalonate-2-¹³C, has a nominal mass one unit higher and will produce the M+1 peak.

    The primary challenge in MS is correcting for the natural 1.1% abundance of ¹³C that exists at all other 14 carbon positions in the molecule, as well as the natural abundance of other isotopes like ¹⁵N and ²H, which also contribute to the M+1 peak intensity. High-resolution mass spectrometry (HRMS), such as with an Orbitrap or TOF analyzer, is highly recommended to resolve any potential isobaric interferences.[14][15]

    Experimental Protocol: LC-MS
    • Sample Preparation:

      • Prepare a stock solution of the labeled compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

      • Prepare a dilute working solution (e.g., 1 µg/mL) in the mobile phase to ensure a strong signal without saturating the detector.

    • Instrument Setup & Acquisition:

      • Utilize an LC-MS system, preferably with ESI (Electrospray Ionization) which is a soft ionization technique that minimizes fragmentation.

      • Chromatography: A short C18 column can be used to simply desalt and introduce the sample into the mass spectrometer. The goal is not complex separation but to obtain a clean signal.

      • Mass Spectrometry:

        • Operate the mass spectrometer in full scan mode in positive ion mode to detect the protonated molecule [M+H]⁺.

        • Set the mass resolution to >70,000 to ensure accurate mass measurement.

        • Acquire data across the chromatographic peak corresponding to the analyte.

    • Data Processing & Calculation:

      • Extract the ion chromatograms for the monoisotopic mass (M+0) and the M+1 mass.

      • Integrate the area under the curve for both peaks.

      • Correction for Natural Abundance: This is the most critical step. The observed intensity of the M+1 peak is a sum of the intentionally labeled compound and the natural isotopic abundance from the unlabeled fraction. The theoretical natural isotopic distribution must be calculated. For C₁₅H₁₅NO₆, the expected natural M+1 abundance is approximately 17.5% relative to M+0.

      • The enrichment can be calculated by comparing the observed M+1/M+0 ratio to the theoretically calculated ratio for a 100% enriched sample and a 0% enriched (natural abundance) sample.

    Workflow for Mass Spectrometry Enrichment Determination

    G cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Processing P1 Prepare Dilute Solution (e.g., 1 µg/mL) A1 Inject into LC-MS (ESI+, Full Scan) P1->A1 A2 Acquire High-Resolution Mass Spectrum A1->A2 D1 Extract Ion Intensities for M+0 and M+1 A2->D1 D2 Correct M+1 for Natural Isotopic Abundance D1->D2 D3 Calculate Enrichment from Corrected Ratios D2->D3 Result Final Enrichment % D3->Result

    Caption: Workflow for ¹³C enrichment analysis by LC-MS.

    IV. Data Interpretation and Final Recommendations

    Hypothetical Data Comparison

    Let's assume the manufacturer states 99 atom % ¹³C enrichment.

    MethodRaw DataCorrected/Calculated ValuePotential Sources of Error
    ¹H NMR Integral (Main Peak) = 1.00Integral (Satellites) = 99.0% Enrichment = [99 / (1 + 99)] * 100 = 99.0% Insufficient relaxation delay (d1), poor phasing, low signal-to-noise, incorrect integration regions.
    LC-MS Intensity (M+0) = 1.0 E6Intensity (M+1) = 1.7 E8Observed Ratio (M+1/M+0) = 170Corrected Enrichment98.9% (after deconvolution)Inaccurate natural abundance correction, detector saturation, isobaric interferences, ion suppression effects.
    Conclusion and Expert Recommendation

    For the specific task of verifying the isotopic enrichment of Diethyl 2-phthalimidomalonate-2-¹³C , ¹H NMR spectroscopy is the superior and more direct method .

    • Trustworthiness: The ¹H NMR method is inherently self-validating. The calculation is based on a simple ratio of integrals from a single spectrum, requiring no external calibration or complex theoretical corrections for natural abundance across the rest of the molecule.[2]

    • Causality: It directly measures the effect of the ¹³C label (the spin-spin coupling) at the precise location of interest. This provides unambiguous, site-specific information that MS cannot easily offer.

    • Simplicity & Integrity: The non-destructive nature of NMR allows the same sample to be used for other analyses, preserving valuable material. The sample preparation is also significantly simpler.

    While Mass Spectrometry is an invaluable tool, particularly for its high sensitivity in complex biological matrices, its application here is less direct.[16][17] The requirement for deconvolution and correction of the M+1 signal for natural isotopic contributions introduces a layer of calculation that can be a source of error if not performed carefully.

    Therefore, for routine quality control and verification of highly enriched synthetic precursors like Diethyl 2-phthalimidomalonate-2-¹³C, the quantitative ¹H NMR protocol described provides the most robust, direct, and reliable measure of isotopic enrichment.

    References
    • Griffith, D. W. T., & Keeling, R. F. (2000). Precision Trace Gas Analysis by FT-IR Spectroscopy. 2. The 13C/12C Isotope Ratio of CO2. Analytical Chemistry, 72(23), 5658–5664. [Link]

    • Gucinski, A. C., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

    • Pelu, R., et al. (2013). A liquid chromatography – mass spectrometry method to measure 13C-isotope enrichment for DNA stable-isotope probing. Canadian Journal of Microbiology, 59(11), 760-766. [Link]

    • Griffith, D. W. T., et al. (2012). A Fourier transform infrared trace gas and isotope analyser for atmospheric applications. Atmospheric Measurement Techniques, 5(10), 2481-2498. [Link]

    • Litvak, I., et al. (2017). In-Situ 13C/12C Ratio Analysis in Water Carbonates using FTIR. LabRulez ICPMS. [Link]

    • Dinis, F., et al. (2019). Use of FTIR spectroscopy for the measurement of CO2 carbon stable isotope ratios. 19th International Congress of Metrology. [Link]

    • Wittmann, C., et al. (2008). Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry. Journal of Biotechnology, 136(3-4), 169-177. [Link]

    • Esler, M. B., et al. (2000). Precision trace gas analysis by FT-IR spectroscopy. 2. The 13C/12C isotope ratio of CO2. Analytical Chemistry, 72(1), 214-221. [Link]

    • Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. [Link]

    • Clendinen, C. S., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4308–4315. [Link]

    • Gucinski, A. C., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

    • Burgess, S. C., et al. (2003). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. Journal of Magnetic Resonance Imaging, 18(1), 1-9. [Link]

    • Meier-Augenstein, W. (1999). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Journal of Mass Spectrometry, 34(5), 548-550. [Link]

    • Clendinen, C. S., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4308-4315. [Link]

    • Overduin, J., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry. Analytical Chemistry, 89(22), 12317-12323. [Link]

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79760, Diethyl phthalimidomalonate. [Link]

    • Silvestre, V., et al. (2012). Comparison of IRMS and NMR spectrometry for the determination of intramolecular 13C isotope composition: application to ethanol. Analytical and Bioanalytical Chemistry, 404(5), 1501-1506. [Link]

    • Clendinen, C. S., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4308-4315. [Link]

    • Kumar, P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(3), 317-325. [Link]

    • Beta Analytic. Isotopic Fractionation of Stable Carbon Isotopes. [Link]

    • Remaud, G. S., et al. (2015). Internal Referencing for 13C Position-Specific Isotope Analysis Measured by NMR Spectrometry. Analytical Chemistry, 87(15), 7734-7740. [Link]

    • NIST. Diethyl 2-phthalimidomalonate. [Link]

    • ResearchGate. Summary of the advantages and disadvantages of isotopic 13 C NMR... [Link]

    • Lane, A. N., et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 7, 145. [Link]

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    Safety Operating Guide

    Diethyl 2-phthalimidomalonate-2-13C proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Laboratory Protocols: Handling and Disposal of Diethyl 2-Phthalimidomalonate-2-13C

    Executive Summary Diethyl 2-phthalimidomalonate-2-13C (CAS: 92096-47-4) is a highly specialized, stable isotope-labeled building block frequently utilized in the Gabriel synthesis of α-amino acids and the preparation of complex heterocyclic therapeutics[1],. While its primary utility lies in tracking metabolic pathways or enhancing NMR/MS analytical resolution, its disposal requires a nuanced approach. Unlike radioactive isotopes (e.g., 14C or 3H) which fall under strict Nuclear Regulatory Commission (NRC) guidelines, 13C is a stable isotope. However, improper disposal can lead to severe cross-contamination in sensitive analytical environments, and the compound itself presents distinct chemical hazards, including respiratory and ocular toxicity[1],[2].

    This guide provides a self-validating, step-by-step operational framework for the safe containment, labeling, and destruction of this compound.

    Physicochemical & Hazard Profiling

    To execute a safe disposal protocol, personnel must first understand the physicochemical baseline of the compound. Standard laboratory manipulations (transferring, weighing, grinding) can easily aerosolize this fine crystalline powder, making localized ventilation critical[2].

    Property / HazardSpecificationOperational & Disposal Implication
    CAS Number 92096-47-4Specific to the 99 atom % 13C labeled variant[1].
    Molecular Weight 320.17 g/mol Mass shift (M+1) must be accounted for in MS waste streams[1].
    Physical Form Solid (Crystalline Powder)Prone to aerosolization; necessitates N95/fume hood handling[1],[2].
    Hazard Codes H315, H319, H335Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory system)[1].
    Storage Class 11 (Combustible Solids)Must be segregated from strong oxidizers in waste accumulation[1].
    Disposal Code P501Must be disposed of at an approved hazardous waste plant[2].

    The Causality of Isotopic Waste Segregation

    Expertise & Experience: A common operational failure in drug development labs is treating stable isotope waste (like 13C or 15N) identically to standard organic waste. While stable isotopes do not emit ionizing radiation and pose no radiological environmental threat[], they must be strictly segregated at the point of generation.

    Why? Comingling 13C-enriched waste with standard solvent or solid waste streams can corrupt isotopic recovery processes and cause severe background interference in institutional mass spectrometry facilities if the waste is ever repurposed, recycled, or accidentally cross-contaminated. Furthermore, if the 13C compound is used in a workflow that also incorporates radioisotopes (e.g., dual-labeling with 3H or 14C for ADME studies), the resulting waste becomes "Mixed Waste." This triggers a highly complex, dual-regulatory framework under both the EPA (RCRA) and the NRC (AEA), requiring entirely different disposal brokers[4].

    Workflow Diagram: Isotopic Waste Triage

    Workflow Start Waste Generation: Diethyl 2-phthalimidomalonate-2-13C CheckRadio Mixed with Radioactive Isotopes (e.g., 3H, 14C)? Start->CheckRadio MixedWaste Mixed Waste Protocol (EPA/NRC Dual Reg) CheckRadio->MixedWaste Yes StableIso Stable Isotope Waste (Chemical Hazard Only) CheckRadio->StableIso No SolidLiquid State of Waste? StableIso->SolidLiquid Solid Solid Waste Accumulation (P501 Code) SolidLiquid->Solid Powder/Crystals Liquid Solvent Waste Accumulation (Segregate Halogenated/Non) SolidLiquid->Liquid Reaction Solution Labeling EPA/DOT Compliant Labeling & Satellite Accumulation Solid->Labeling Liquid->Labeling Incineration High-Temperature Incineration (Approved Facility) Labeling->Incineration

    Decision matrix for the disposal of stable isotope-labeled chemical waste.

    Standard Operating Procedure (SOP): Step-by-Step Disposal

    This protocol provides a self-validating system for the safe containment and disposal of Diethyl 2-phthalimidomalonate-2-13C, ensuring environmental compliance and laboratory safety.

    Phase 1: Point-of-Generation Segregation

    • Hazard Assessment: Confirm that the waste stream contains only stable isotopes. If the compound was used alongside radioactive materials, halt this protocol immediately. Submit the material to the Environmental, Health, and Safety (EH&S) department for Mixed Waste processing[],[4].

    • Physical State Separation:

      • Solid Waste: Collect unreacted powder, contaminated weighing paper, and disposable spatulas in a rigid, puncture-resistant, sealable container (e.g., a high-density polyethylene (HDPE) bucket)[5].

      • Liquid Waste: If the compound is dissolved in organic solvents (e.g., ethanol or DMF from a reaction), transfer the solution to an appropriate solvent waste carboy. Segregate strictly into "Halogenated" or "Non-Halogenated" streams based on the reaction solvent used[5].

    Phase 2: Satellite Accumulation Area (SAA) Management Causality: Diethyl 2-phthalimidomalonate is a Class 11 combustible solid[1]. Storing it near incompatible chemicals (like strong acids or oxidizers) in a waste hood can trigger exothermic degradation.

    • Container Integrity: Ensure waste is placed in compatible containers that are kept closed at all times, except when actively adding waste. Do not leave funnels resting in liquid waste carboys, as this allows hazardous vapors to escape and violates RCRA closed-container rules[5].

    • Volume Limits: Monitor the SAA closely. EPA regulations mandate that once a container is full, it must be dated and moved to a central accumulation area within 72 hours[5].

    Phase 3: EPA and DOT Compliant Labeling A self-validating disposal system relies on rigorous documentation. An inspector or waste broker must know exactly what is in the container without opening it.

    • Immediate Labeling: The moment the first milligram of Diethyl 2-phthalimidomalonate-2-13C enters the container, affix a label reading "HAZARDOUS WASTE" [6].

    • Constituent Declaration: Write the full chemical name ("Diethyl 2-phthalimidomalonate-2-13C") and its estimated concentration. Never use abbreviations or chemical formulas (e.g., do not write "13C-DPM"), as this violates EPA labeling standards[5].

    • Hazard Indication: Check the boxes for "Toxic" and "Irritant" on the label, reflecting its STOT SE 3 and Eye Irrit. 2 classifications[1],[6].

    Phase 4: Final Destruction and Manifesting

    • Waste Brokering: Contact your institutional EH&S or a certified hazardous waste broker. The broker must have passed a hazardous materials disposal training course to legally transport the material[7].

    • DOT Shipping Requirements: When preparing the waste for off-site transportation, Department of Transportation (DOT) regulations apply. The outer packaging must prominently display the notice: "HAZARDOUS WASTE—Federal Law Prohibits Improper Disposal. If found, contact the nearest police or public safety authority or the U.S. Environmental Protection Agency"[6].

    • Incineration: The preferred and legally compliant method of destruction for this compound (Disposal Code P501) is high-temperature incineration at an EPA-approved facility[2]. Incineration completely oxidizes the organic framework into CO2, H2O, and NOx, safely returning the 13C to the carbon cycle without localized environmental accumulation.

    References

    • Diethyl 2-phthalimidomalonate-2-13C 13C 99atom 92096-47-4 - sigmaaldrich.com - 1

    • Diethyl phthalimidomalonate | 92096-47-4 - benchchem.com - 2

    • Laboratory Environmental Sample Disposal Information Document - epa.gov - 7

    • How to Dispose the Waste from Isotope Labeling - bocsci.com -

    • EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers - hazardouswasteexperts.com - 6

    • Hazardous Chemical Waste Management Guidelines - columbia.edu - 5

    • Profile and Management Options for EPA Laboratory Generated Mixed Waste - epa.gov - 4

    Sources

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 2-phthalimidomalonate-2-13C

    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety protocols. This guide provides an in-depth operational plan for handling Diethyl 2-phthalimidomalonate-2-13C, focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a framework grounded in scientific principles to ensure your safety and the integrity of your research.

    The compound , Diethyl 2-phthalimidomalonate-2-13C (CAS No. 92096-47-4), is a stable, non-radioactive, isotopically labeled solid.[1][2][3] Its primary hazards are chemical in nature. The Globally Harmonized System (GHS) classifies this compound as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4] Therefore, our safety strategy is centered on preventing contact with skin, eyes, and the respiratory system.

    Core Hazard Assessment and PPE Strategy

    Understanding the "why" behind PPE selection is fundamental to building a culture of safety. The physical form of this reagent—a solid powder with a melting point of 74-76 °C—dictates that the primary routes of exposure are through inhalation of airborne dust and direct contact with skin or eyes.[1] Our PPE recommendations are therefore designed to create a comprehensive barrier against these specific risks.

    The following table summarizes the essential PPE required for handling Diethyl 2-phthalimidomalonate-2-13C in various laboratory contexts.

    Laboratory Task Required PPE Rationale for Selection
    Weighing and Transfer Safety Goggles, Nitrile Gloves, Lab Coat, N95 Dust MaskHighest risk of generating airborne dust. An N95 mask is critical to prevent respiratory tract irritation.[1] Goggles provide a seal against fine particulates.
    Solution Preparation Safety Goggles, Nitrile Gloves, Lab CoatThe solid is no longer in a dusty form, but the risk of splashes containing the dissolved irritant remains.
    Reaction Monitoring Safety Glasses, Nitrile Gloves, Lab CoatReduced risk of direct contact, but standard laboratory PPE is necessary to protect against unforeseen splashes or spills.
    Spill Cleanup Safety Goggles, Nitrile Gloves, Lab Coat, N95 Dust MaskDisturbing the spilled solid will generate dust. Respiratory protection is mandatory.[5][6]

    Operational Protocols: From Preparation to Disposal

    Correctly using PPE is as important as selecting it. The following protocols provide step-by-step guidance for key operations.

    Donning and Doffing of PPE: A Self-Validating System

    The order of putting on and taking off PPE is critical to prevent cross-contamination.

    Donning Sequence:

    • Lab Coat: Secure completely.

    • Mask/Respirator: Fit test to ensure a proper seal around the nose and mouth.

    • Goggles/Face Shield: Adjust for a secure and comfortable fit.

    • Gloves: Pull gloves on to cover the cuffs of the lab coat. Inspect for any tears or defects before use.[6]

    Doffing Sequence (to be performed in a designated area):

    • Gloves: Remove using a glove-to-glove technique to avoid skin contact with the contaminated exterior. Dispose of them immediately in the designated waste container.[7]

    • Lab Coat: Remove by rolling it inside-out to contain any surface contamination.

    • Goggles/Face Shield: Handle by the strap to remove.

    • Mask/Respirator: Remove last to protect your airway throughout the process.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

    Safe Handling: Weighing and Transferring the Solid Compound

    This procedure is designed to minimize the generation of dust.

    • Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or a ventilated balance enclosure.

    • PPE: Don the full PPE suite for "Weighing and Transfer" as detailed in the table above.

    • Transfer: Use a spatula to carefully transfer the desired amount of Diethyl 2-phthalimidomalonate-2-13C from the stock container to a tared weigh boat. Avoid dropping or tapping the spatula, which can aerosolize the powder.

    • Closure: Securely close the primary stock container immediately after use to prevent moisture ingress and accidental spills.

    • Cleanup: Gently wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.

    Emergency and Disposal Plans

    Accidental Spill Response

    In the event of a small spill, a calm and methodical response is crucial.

    Step-by-Step Spill Cleanup Protocol:

    • Alert Personnel: Immediately inform colleagues in the vicinity.

    • Evacuate (If Necessary): For larger spills, evacuate the immediate area.

    • Don PPE: Before approaching the spill, don the required PPE, including an N95 dust mask, safety goggles, a lab coat, and nitrile gloves.[8]

    • Containment: Gently cover the spill with a dry, inert absorbent material to prevent further dust dispersion.[9]

    • Collection: Carefully sweep up the material and place it into a clearly labeled, sealable container for hazardous waste. Avoid vigorous sweeping that could create dust.[5]

    • Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated PPE in the designated hazardous waste container.

    • Hand Hygiene: Wash hands thoroughly after the cleanup is complete.

    Caption: Workflow for handling a solid chemical spill.

    Waste Disposal

    Proper disposal is the final step in the safe handling lifecycle of any chemical.

    • Chemical Waste: All unused Diethyl 2-phthalimidomalonate-2-13C and material used for spill cleanup must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated PPE: Used gloves, masks, and other disposable items that have come into contact with the chemical should be placed in the same hazardous waste container.

    • Regulatory Compliance: Always follow your institution's specific guidelines and local regulations for chemical waste disposal.[9][10]

    By integrating these principles and protocols into your daily laboratory operations, you build a robust safety framework that protects you, your colleagues, and the integrity of your scientific endeavors. The consistent and correct use of personal protective equipment is not merely a regulatory requirement; it is a core component of responsible scientific practice.

    References

    • Diethyl 2-phthalimidomalonate-2-13C Safety Information. Sigma-Aldrich.

    • Malonic Acid Safety Data Sheet. Breckland Scientific Supplies Ltd.

    • Malonic Acid Safety Data Sheet. TCI Chemicals.

    • Diethyl Phthalimidomalonate Safety Data Sheet. Tokyo Chemical Industry Co., Ltd.

    • Malonic Acid Material Safety Data Sheet. Sciencelab.com.

    • Diethyl acetamidomalonate Safety Data Sheet. Fisher Scientific.

    • High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. Isotope Light.

    • Diethyl phthalate Safety Data Sheet. Sigma-Aldrich.

    • Malonic acid Safety Data Sheet. Apollo Scientific.

    • Malonic Acid Material Safety Data Sheet. Central Drug House.

    • Diethyl Phthalate Safety Data Sheet. FUJIFILM Wako Pure Chemical Corporation.

    • Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). Nakima Ltd.

    • Diethyl diethylmalonate Safety Data Sheet. Thermo Fisher Scientific.

    • Diethyl ethylmalonate Safety Data Sheet. Fisher Scientific.

    • Diethyl phthalimidomalonate Hazard Information. PubChem, National Institutes of Health.

    • How To Properly Store Your Radiolabeled Compounds. Moravek.

    • DIETHYL MALONATE (2,2-D2, 98%) Safety Data Sheet. Cambridge Isotope Laboratories, Inc.

    • 13C Labeled Compounds. Alfa Chemistry.

    • Identifying Toxic Metabolites Early with Isotope Labeling. Omicron Biochemicals, Inc.

    • Diethyl Acetamidomalonate Material Safety Data Sheet. Cole-Parmer.

    Sources

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